Tfm-4AS-1
Beschreibung
Eigenschaften
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-N-[2-(trifluoromethyl)phenyl]-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33F3N2O2/c1-25-14-12-18-16(8-11-22-26(18,2)15-13-23(33)32(22)3)17(25)9-10-20(25)24(34)31-21-7-5-4-6-19(21)27(28,29)30/h4-7,13,15-18,20,22H,8-12,14H2,1-3H3,(H,31,34)/t16-,17-,18-,20+,22+,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBLEKKYWFJKBP-JZFZSVFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=CC=CC=C4C(F)(F)F)CCC5C3(C=CC(=O)N5C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=CC=CC=C4C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tfm-4AS-1: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tfm-4AS-1 is a pioneering Selective Androgen Receptor Modulator (SARM) that has been instrumental in advancing our understanding of tissue-selective androgenic activity. As a 4-aza-steroidal derivative, it exhibits a unique pharmacological profile, acting as a partial agonist of the androgen receptor (AR). This property allows it to promote anabolic effects in musculoskeletal tissues while minimizing androgenic side effects in reproductive tissues, a key challenge in androgen replacement therapy.[1] This in-depth technical guide elucidates the core mechanism of action of this compound, providing detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Partial Agonism and N/C Terminal Interaction Antagonism
The primary molecular target of this compound is the androgen receptor, a ligand-activated transcription factor crucial for male sexual development and physiological processes in various tissues.[2] Unlike full agonists like dihydrotestosterone (DHT), this compound functions as a partial agonist.[1][3] This partial agonism is intrinsically linked to its ability to antagonize the critical N-terminal/C-terminal (N/C) interaction within the AR.
Upon binding of a full agonist, the AR undergoes a conformational change that facilitates the interaction between its N-terminal domain (NTD) and C-terminal ligand-binding domain (LBD). This N/C interaction is essential for the full transcriptional activation of the receptor and subsequent gene regulation. This compound, by binding to the LBD, induces a distinct conformational change that hinders this vital N/C interaction.[1] This incomplete activation leads to a gene-selective agonism, where some androgen-responsive genes are activated (anabolic effects) while others, particularly those requiring full AR activation in tissues like the prostate, are not.
Data Presentation
The following tables summarize the key quantitative data associated with the mechanism of action of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| AR Binding Affinity (IC50) | 38 nM | Rat Prostate Cytosol | Radioligand Displacement Assay | |
| MMTV Promoter Activation | 55% of maximal R1881 response | MDA-MB-453 | Luciferase Reporter Assay | |
| N/C Interaction | Antagonist | CV-1 | Mammalian Two-Hybrid Assay |
Table 2: In Vivo Tissue-Selective Effects of this compound in Ovariectomized (OVX) Rats
| Tissue | Parameter | This compound (10 mg/kg/day) | DHT (3 mg/kg/day) | Vehicle | Reference |
| Bone (Femur) | Bone Formation Rate (% increase vs. Vehicle) | 308% | 204% | - | |
| Sebaceous Gland | Mean Gland Area (% increase vs. Vehicle) | 33% | 108% | - | |
| Uterus | Wet Weight (% increase vs. Vehicle) | No significant increase | ~400% | - | |
| Prostate (in castrated male rats) | Wet Weight (% of body weight) | Reduced growth | Stimulated growth | - | |
| Seminal Vesicle (in castrated male rats) | Wet Weight (mg) | Partial antagonism of DHT effect | Stimulated growth | - |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Androgen Receptor Binding Assay (Radioligand Displacement)
This assay quantifies the affinity of this compound for the androgen receptor by measuring its ability to displace a radiolabeled androgen.
-
Materials:
-
Rat ventral prostate cytosol (source of AR)
-
[3H]-R1881 (radiolabeled synthetic androgen)
-
This compound (test compound)
-
Unlabeled R1881 (for determining non-specific binding)
-
Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
-
-
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a multi-well plate, combine the rat prostate cytosol preparation, a fixed concentration of [3H]-R1881 (typically at or below its Kd), and varying concentrations of this compound or unlabeled R1881.
-
Incubate the plate at 4°C for 16-20 hours to reach binding equilibrium.
-
Separate bound from free radioligand using a method such as hydroxylapatite slurry or filtermats.
-
Wash the separated bound fraction to remove non-specifically bound radioligand.
-
Add scintillation cocktail to the bound fraction and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
MMTV Promoter-Driven Luciferase Reporter Assay
This cell-based assay measures the ability of this compound to activate the transcriptional activity of the androgen receptor.
-
Materials:
-
MDA-MB-453 human breast cancer cells (express endogenous AR)
-
MMTV-luciferase reporter plasmid
-
Transfection reagent
-
This compound, R1881 (positive control), and vehicle (e.g., DMSO)
-
Luciferase assay reagent
-
Luminometer
-
-
Protocol:
-
Culture MDA-MB-453 cells in appropriate media.
-
Co-transfect the cells with the MMTV-luciferase reporter plasmid.
-
After transfection, treat the cells with varying concentrations of this compound, a saturating concentration of R1881, or vehicle for 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to total protein concentration to account for variations in cell number.
-
Express the activity of this compound as a percentage of the maximal response induced by R1881.
-
Mammalian Two-Hybrid Assay for N/C Interaction
This assay directly assesses the effect of this compound on the interaction between the N-terminal and C-terminal domains of the androgen receptor.
-
Materials:
-
CV-1 cells (or other suitable host cells)
-
Expression vector for AR NTD fused to a DNA-binding domain (e.g., GAL4-DBD-AR-NTD)
-
Expression vector for AR LBD fused to a transcriptional activation domain (e.g., VP16-AD-AR-LBD)
-
Reporter plasmid with binding sites for the DNA-binding domain upstream of a reporter gene (e.g., pG5-luc)
-
Transfection reagent
-
This compound, DHT (positive control), and vehicle
-
Luciferase assay reagent
-
Luminometer
-
-
Protocol:
-
Co-transfect CV-1 cells with the three plasmids: GAL4-DBD-AR-NTD, VP16-AD-AR-LBD, and pG5-luc.
-
Treat the transfected cells with this compound, DHT, or vehicle for 24 hours.
-
Lyse the cells and measure luciferase activity.
-
A decrease in luciferase activity in the presence of this compound compared to the DHT-treated control indicates antagonism of the N/C interaction.
-
Microarray Analysis of Gene Expression
This high-throughput method identifies the global changes in gene expression in response to this compound treatment.
-
Materials:
-
MDA-MB-453 cells
-
This compound, DHT, and vehicle
-
RNA extraction kit
-
DNA microarray chips (e.g., Affymetrix Human Genome U133 Plus 2.0 Array)
-
Reagents for cDNA synthesis, labeling, and hybridization
-
Microarray scanner
-
Data analysis software
-
-
Protocol:
-
Treat MDA-MB-453 cells with this compound, DHT, or vehicle for a specified time (e.g., 24 hours).
-
Extract total RNA from the cells and assess its quality and quantity.
-
Synthesize and label cDNA from the RNA samples.
-
Hybridize the labeled cDNA to the microarray chips.
-
Wash the chips to remove unbound cDNA.
-
Scan the microarrays to obtain fluorescence intensity data.
-
Normalize the data and perform statistical analysis to identify differentially expressed genes between the treatment groups.
-
Perform gene ontology and pathway analysis to understand the biological significance of the gene expression changes.
-
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of the this compound mechanism of action and experimental workflows.
Figure 1: Signaling pathway of this compound compared to a full agonist (DHT).
Figure 2: Experimental workflow for the androgen receptor ligand displacement assay.
Figure 3: Experimental workflow for the mammalian two-hybrid assay to assess N/C interaction.
Conclusion
This compound exemplifies the principles of selective androgen receptor modulation through its unique mechanism of partial agonism, which is driven by the antagonism of the AR N/C terminal interaction. This leads to a desirable tissue-selective profile, promoting anabolic effects in muscle and bone while sparing reproductive tissues from unwanted androgenic stimulation. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of endocrinology and drug development, facilitating further investigation into the nuanced pharmacology of SARMs and the development of next-generation tissue-selective therapeutics.
References
Tfm-4AS-1: A Technical Review of Its Interaction with the Androgen Signaling Pathway
Disclaimer: Based on currently available scientific literature, Tfm-4AS-1 is characterized as a Selective Androgen Receptor Modulator (SARM). There is no direct evidence to suggest that it functions as a 5α-reductase inhibitor. This technical guide will focus on its established mechanism of action as a SARM and its resulting tissue-selective effects, which are relevant to the androgen signaling pathway.
Executive Summary
This compound is a potent, non-steroidal Selective Androgen Receptor Modulator (SARM) that exhibits tissue-selective anabolic effects. Unlike traditional androgens, this compound demonstrates a unique profile of activity, promoting anabolic effects in muscle and bone while having reduced androgenic effects on reproductive tissues such as the prostate and seminal vesicles. This tissue selectivity is attributed to its distinct interaction with the androgen receptor (AR), acting as a partial agonist and antagonist. This document provides an in-depth overview of the AR-mediated mechanism of action of this compound, its quantitative binding affinities, and its downstream physiological effects.
Mechanism of Action: A Selective Androgen Receptor Modulator
This compound's primary mechanism of action is through its selective modulation of the androgen receptor. It is a potent AR ligand that, upon binding, induces a conformational change in the receptor.[1] This altered conformation leads to a partial activation of the AR, estimated to be around 55% of the maximal response of a full agonist like dihydrotestosterone (DHT).[1]
Crucially, this compound antagonizes the N-terminal/C-terminal (N/C) interaction within the AR, a step required for full receptor activation.[1] This dual action of partial agonism and antagonism of a key activation step is believed to be the molecular basis for its tissue-selective gene expression, leading to its SARM properties.[1]
Quantitative Data: Androgen Receptor Interaction
The following table summarizes the key quantitative parameters of this compound's interaction with the androgen receptor as reported in the literature.
| Parameter | Value | Description | Reference |
| IC50 | 38 nM | The concentration of this compound required to displace 50% of a radiolabeled ligand from the androgen receptor. | [1] |
| AR-Dependent MMTV Promoter Activation | 55% of maximal response | The level of activation of an androgen receptor-dependent promoter in response to this compound, relative to a full agonist. |
Downstream Physiological Effects
The unique molecular interactions of this compound with the AR result in a distinct physiological profile. In preclinical models, this compound has been shown to:
-
Promote Anabolic Effects: It stimulates the accrual of bone and muscle mass.
-
Exhibit Reduced Androgenic Effects: It has diminished effects on reproductive organs, such as the prostate and seminal vesicles, and on sebaceous glands.
-
Antagonize DHT in Seminal Vesicles: this compound can act as an antagonist to the effects of DHT in certain reproductive tissues.
-
Not Promote Prostate Growth: Unlike full androgens, this compound does not stimulate the growth of the prostate.
These tissue-selective effects are a hallmark of SARMs and differentiate this compound from both traditional anabolic steroids and direct 5α-reductase inhibitors.
Hypothetical Experimental Protocol: 5α-Reductase Inhibition Assay
While this compound is not known to be a 5α-reductase inhibitor, the following provides a detailed, generalized protocol for assessing the potential 5α-reductase inhibitory activity of a test compound. This protocol is based on common methodologies used in the field.
5.1 Objective: To determine the in vitro inhibitory potential of a test compound on 5α-reductase activity.
5.2 Materials:
-
Enzyme Source: Rat liver or prostate microsomes containing 5α-reductase.
-
Substrate: Testosterone.
-
Cofactor: NADPH.
-
Test Compound: this compound or other compound of interest.
-
Positive Control: Finasteride or Dutasteride.
-
Reaction Buffer: Phosphate buffer (pH 6.5).
-
Detection System:
-
For Spectrophotometric Assay: 3α-Hydroxysteroid dehydrogenase (3α-HSD), thionicotinamide-adenine dinucleotide (thio-NAD), NADH.
-
For LC-MS/MS Assay: Acetonitrile, methanol, formic acid, C18 column.
-
-
Instrumentation:
-
Spectrophotometer or microplate reader (400 nm).
-
LC-MS/MS system.
-
5.3 Experimental Workflow:
5.4 Detailed Procedure (Spectrophotometric Method):
-
Preparation: Prepare serial dilutions of the test compound and the positive control (e.g., Finasteride) in the reaction buffer.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, 5α-reductase enzyme source, and the test compound or control at various concentrations. Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiation: Initiate the reaction by adding testosterone and NADPH to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a strong acid (e.g., 1 N HCl).
-
Detection: Add the enzymatic cycling reagents (3α-HSD, thio-NAD, and NADH) to each well. This will convert the products of the 5α-reductase reaction (DHT and 5α-androstane-3α,17β-diol) into a product that can be measured.
-
Measurement: Incubate at room temperature to allow for the accumulation of thio-NADH, and then measure the absorbance at 400 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition of 5α-reductase activity for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a selective androgen receptor modulator with a well-defined mechanism of action at the androgen receptor level. Its ability to induce tissue-selective anabolic effects while sparing androgenic tissues like the prostate positions it as a compound of significant interest in therapeutic development. While its physiological outcomes in certain tissues may appear similar to those of a 5α-reductase inhibitor, it is crucial to note that this is achieved through its unique SARM properties, not by direct inhibition of the 5α-reductase enzyme. Further research into the nuanced interactions of SARMs like this compound with the complexities of androgen signaling pathways will continue to be a valuable area of investigation.
References
An In-depth Technical Guide to Tfm-4AS-1: A Selective Androgen Receptor Modulator and 5α-Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tfm-4AS-1 is a synthetic, steroidal molecule that exhibits a unique dual mechanism of action as both a selective androgen receptor modulator (SARM) and a potent inhibitor of 5α-reductase. This distinctive pharmacological profile allows for tissue-selective anabolic effects, primarily promoting the growth of bone and muscle mass, while demonstrating reduced activity in reproductive tissues. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key in vitro assays and a summary of in vivo findings are presented to facilitate further research and development. Additionally, signaling pathways and experimental workflows are visually represented to enhance understanding of its mechanism of action and evaluation process.
Chemical Structure and Physicochemical Properties
This compound, a 4-azasteroid derivative, possesses a complex steroidal backbone. Its systematic IUPAC name is (1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-N-[2-(trifluoromethyl)phenyl]-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide.[1] The key structural features include a trifluoromethylphenyl group, which is crucial for its selective androgen receptor activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-N-[2-(trifluoromethyl)phenyl]-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide | [1] |
| Molecular Formula | C27H33F3N2O2 | [1] |
| Molar Mass | 474.568 g/mol | [1] |
| CAS Number | 188589-61-9 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and ethanol | |
| Storage | Store at room temperature |
Biological Activity and Mechanism of Action
This compound is characterized by its dual activity: it acts as a partial agonist of the androgen receptor (AR) and as a potent inhibitor of both type I and type II 5α-reductase.
Selective Androgen Receptor Modulator (SARM) Activity
This compound is a potent and selective partial agonist of the androgen receptor, with an IC50 of 30 nM. Unlike full agonists like dihydrotestosterone (DHT), this compound's partial agonism results in tissue-selective effects. It promotes anabolic activity in muscle and bone tissue while having reduced androgenic effects on reproductive tissues such as the prostate and seminal vesicles. This selectivity is attributed to its ability to induce a unique conformational change in the AR, leading to differential recruitment of co-regulator proteins and subsequent gene-selective transcription.
5α-Reductase Inhibition
This compound is a potent inhibitor of both isozymes of 5α-reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, DHT. It exhibits IC50 values of 2 nM for 5α-reductase type I and 3 nM for type II. This inhibition of DHT production further contributes to its reduced androgenic effects in tissues where DHT is the primary active androgen, such as the prostate.
Table 2: In Vitro Biological Activity of this compound
| Target | Activity | IC50 | Reference |
| Androgen Receptor (AR) | Partial Agonist | 30 nM | |
| 5α-Reductase Type I | Inhibitor | 2 nM | |
| 5α-Reductase Type II | Inhibitor | 3 nM |
Signaling Pathway
The primary mechanism of action of this compound involves its interaction with the androgen receptor. As a SARM, it competes with endogenous androgens for binding to the AR. Upon binding, the this compound/AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes. As a partial agonist, it elicits a submaximal response compared to endogenous androgens. Simultaneously, by inhibiting 5α-reductase, this compound reduces the local production of DHT, thereby diminishing the androgenic signaling cascade in tissues where DHT is the predominant ligand.
References
Anabolic Effects of Tfm-4AS-1 on Bone and Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tfm-4AS-1 is a selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on bone and muscle tissue while exhibiting reduced activity in reproductive tissues. This tissue selectivity presents a promising therapeutic avenue for conditions such as osteoporosis and muscle wasting, potentially avoiding the undesirable androgenic side effects associated with traditional anabolic steroids. This technical guide provides a comprehensive overview of the anabolic effects of this compound, detailing its mechanism of action, quantitative effects on bone and muscle, and the experimental protocols used in its evaluation.
Mechanism of Action: Tissue-Selective Androgen Receptor Modulation
This compound is a potent ligand for the androgen receptor (AR) with an IC50 of 38 nM.[1] Its tissue-selective anabolic effects are attributed to its unique interaction with the AR. Unlike full agonists like dihydrotestosterone (DHT), this compound acts as a partial agonist.[1] This partial agonism is a consequence of its ability to antagonize the N-terminal/C-terminal (N/C) interaction within the AR, a conformational change typically required for full receptor activation.[1] This modulation of the AR's transcriptional activity is believed to be the basis for its gene-selective agonism, leading to anabolic effects in bone and muscle with reduced impact on reproductive organs.[1]
Signaling Pathway of this compound in Bone and Muscle
The following diagram illustrates the proposed signaling pathway of this compound in anabolic target tissues.
Caption: Signaling pathway of this compound in anabolic tissues.
Quantitative Anabolic Effects
Studies in ovariectomized (OVX) rats, a model for postmenopausal osteoporosis and sarcopenia, have demonstrated the anabolic potential of this compound.
Table 1: Effects of this compound on Bone Formation in Ovariectomized Rats
| Treatment Group | Dose | Bone Formation Rate (% of Vehicle) |
| Vehicle | - | 100% |
| DHT | 3 mg/kg/day | 204% |
| This compound | 10 mg/kg/day | 308% |
Data adapted from Schmidt et al., 2009.[1]
Table 2: Effects of this compound on Body Composition in Ovariectomized Rats
| Treatment Group | Dose | Change in Lean Body Mass (g) | % Increase in Lean Body Mass |
| Vehicle | - | - | - |
| DHT | 3 mg/kg/day | +16.5 g | 118% |
| This compound | 10 mg/kg/day | +11.4 g | 81% |
Data adapted from Schmidt et al., 2009.
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound.
Ovariectomized Rat Model
The ovariectomized (OVX) rat is a widely used model to study sex hormone-deficient bone loss, mimicking postmenopausal osteoporosis.
Experimental Workflow:
Caption: Workflow for the ovariectomized rat model.
-
Animal Model: Female Sprague-Dawley or Wistar rats are commonly used.
-
Surgical Procedure: Bilateral ovariectomy is performed under anesthesia. A sham-operated control group, which undergoes the same surgical procedures without removal of the ovaries, is often included.
-
Post-Surgical Period: A recovery period is allowed for the establishment of a low-estrogen state and bone loss.
-
Treatment Administration: this compound, vehicle, and positive controls (e.g., DHT) are administered, typically via subcutaneous injection or oral gavage, for a specified duration.
Bone Anabolic Effects Assessment
-
Bone Formation Rate: This is determined using double-calcein labeling. Calcein, a fluorescent label, is injected at two different time points before euthanasia. The distance between the two fluorescent labels in bone sections is measured to calculate the rate of mineral apposition.
-
Bone Mineral Density (BMD): Dual-energy X-ray absorptiometry (DEXA) is a common non-invasive method to measure BMD in the whole body, femur, and lumbar spine.
Muscle Anabolic Effects Assessment
-
Lean Body Mass (LBM): DEXA is used to measure changes in whole-body and regional lean mass.
-
Muscle Weight: Specific muscles, such as the levator ani, are dissected and weighed at the end of the study.
In Vitro Assays
-
Androgen Receptor Transactivation Assay: This assay is used to determine the agonist or antagonist activity of a compound. Cells expressing the androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter are treated with the test compound. The level of reporter gene expression indicates the degree of AR activation.
-
Mammalian Two-Hybrid Assay: This assay is used to assess the N-terminal/C-terminal interaction of the androgen receptor. The N-terminal and C-terminal domains of the AR are fused to separate DNA-binding and activation domains of a transcription factor. An interaction between the N- and C-termini brings these domains together, driving the expression of a reporter gene.
Conclusion
This compound demonstrates significant anabolic effects on bone and muscle in preclinical models, with a favorable tissue-selectivity profile. Its unique mechanism of action, involving partial agonism and antagonism of the AR N/C interaction, provides a promising strategy for the development of therapies for osteoporosis, muscle wasting, and other conditions where anabolic support is needed without the androgenic side effects of traditional steroids. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this compound.
References
An In-Depth Technical Guide to the Antagonism of the Androgen Receptor N-Terminal/C-Terminal Interaction by Tfm-4AS-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Androgen Receptor (AR), a ligand-activated transcription factor, is a key driver of prostate cancer and a therapeutic target for various conditions. Full activation of the AR is dependent on a critical intramolecular interaction between its N-terminal domain (NTD) and C-terminal ligand-binding domain (LBD), known as the N/C interaction. Selective Androgen Receptor Modulators (SARMs) are a class of compounds that exhibit tissue-specific effects. Tfm-4AS-1 is a notable SARM that functions as a partial agonist of the AR. Its tissue-selective activity is attributed to its ability to bind to the AR's ligand-binding pocket and simultaneously antagonize the crucial N/C interaction. This guide provides a comprehensive overview of the AR N/C interaction, the mechanism of its antagonism by this compound, detailed experimental protocols for studying this interaction, and a summary of the relevant quantitative data.
The Androgen Receptor and the N/C Interaction
The Androgen Receptor is a modular protein comprising three primary functional domains:
-
N-Terminal Domain (NTD): An intrinsically disordered region that contains the potent Activation Function 1 (AF-1), essential for the receptor's transcriptional activity. The NTD contains the 23-FQNLF-27 motif, which is critical for the N/C interaction.[1]
-
DNA-Binding Domain (DBD): A highly conserved region that recognizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.
-
Ligand-Binding Domain (LBD): A globular domain at the C-terminus that binds to androgens like testosterone and dihydrotestosterone (DHT). The LBD contains a hydrophobic pocket known as Activation Function 2 (AF-2), which, upon agonist binding, forms a binding site for coactivator proteins and the NTD's FQNLF motif.[1]
The agonist-induced interaction between the NTD's FQNLF motif and the LBD's AF-2 surface is a conformational change that is requisite for the full transcriptional activation of the receptor.[2][3] This N/C interaction is thought to stabilize the active conformation of the AR, enhance its interaction with coactivators, and slow ligand dissociation.
This compound: A SARM Targeting the AR N/C Interaction
This compound is a 4-aza-steroidal compound that has been characterized as a Selective Androgen Receptor Modulator.[2] Unlike full agonists like DHT, this compound exhibits a dual mechanism of action:
-
Partial Agonism: It binds potently to the AR's ligand-binding domain, inducing a partial activation of the receptor.
-
N/C Interaction Antagonism: Crucially, the conformation induced by this compound binding does not favor the N/C interaction, effectively antagonizing this step required for full receptor activation.
This unique mechanism is the basis for its SARM properties, leading to anabolic effects in tissues like bone and muscle while having reduced effects on reproductive organs such as the prostate. The tissue-selective gene expression is a result of the differential requirement for full AR activation across various tissues. A structurally unrelated compound, FTBU-1, has also been identified to act through a similar mechanism of partial agonism coupled with N/C interaction antagonism.
Quantitative Data
The following tables summarize the key quantitative data for this compound and related compounds. While this compound is known to antagonize the AR N/C interaction, a specific IC50 value for the direct disruption of this interaction has not been reported in the reviewed literature.
| Compound | Target | Assay Type | Value (IC50) | Reference |
| This compound | Androgen Receptor | Ligand Binding | 38 nM | |
| Cl-4AS-1 | Androgen Receptor | Ligand Binding | 2 nM | |
| FTBU-1 | Androgen Receptor | Ligand Binding | 22 nM | |
| Bicalutamide | Androgen Receptor | Ligand Binding | 160 nM | |
| Enzalutamide | Androgen Receptor | Ligand Binding | 21.4 nM |
Table 1: Ligand Binding Affinities for the Androgen Receptor.
| Compound | Reporter Gene Assay | Activity | Reference |
| This compound | MMTV Promoter Activation | 55% of maximal response | |
| Cl-4AS-1 | MMTV Promoter Activation | Full Agonist | |
| FTBU-1 | MMTV Promoter Activation | Partial Agonist |
Table 2: In Vitro Agonist/Antagonist Activity.
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
The following diagram illustrates the canonical androgen receptor signaling pathway, highlighting the crucial step of the N/C interaction that is antagonized by this compound.
Caption: Androgen Receptor signaling pathway and the antagonistic effect of this compound.
Mammalian Two-Hybrid Experimental Workflow
This diagram outlines the workflow for a mammalian two-hybrid assay, a primary method for quantifying the AR N/C interaction and the effect of antagonists.
Caption: Workflow for the Mammalian Two-Hybrid Assay to study AR N/C interaction.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to study the AR N/C interaction and its antagonism. These are generalized protocols and may require optimization for specific cell lines and reagents.
Mammalian Two-Hybrid Assay
This assay quantitatively measures the ligand-dependent interaction between the AR NTD and LBD in living cells.
Materials:
-
Mammalian cell line (e.g., HeLa, PC3)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and charcoal-stripped FBS (CSS)
-
Expression vector for GAL4 DNA-binding domain fused to AR LBD (e.g., pM-AR-LBD)
-
Expression vector for VP16 activation domain fused to AR NTD (e.g., pVP16-AR-NTD)
-
Reporter vector with a GAL4-responsive promoter driving luciferase expression (e.g., pG5-Luc)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DHT and this compound stocks in a suitable solvent (e.g., ethanol, DMSO)
-
Luciferase assay system
-
Luminometer
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare a transfection mix containing the three plasmids (pM-AR-LBD, pVP16-AR-NTD, and pG5-Luc) and the transfection reagent according to the manufacturer's instructions. A typical ratio is 1:1:5 for the bait, prey, and reporter plasmids, respectively.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
Treatment:
-
After 24 hours, replace the medium with medium containing CSS.
-
Add the test compounds. For antagonist testing, add a fixed concentration of agonist (e.g., 1 nM DHT) along with a range of concentrations of the antagonist (e.g., this compound from 1 nM to 10 µM). Include controls for vehicle, agonist alone, and antagonist alone.
-
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration.
-
Calculate the fold induction of luciferase activity by the agonist relative to the vehicle control.
-
For antagonist experiments, plot the percentage of inhibition of the agonist-induced activity against the antagonist concentration to determine the IC50 value.
-
Co-immunoprecipitation (Co-IP)
This technique is used to verify the interaction between the AR NTD and LBD in a more direct biochemical context.
Materials:
-
Cells co-expressing tagged versions of the AR NTD and LBD (e.g., FLAG-AR-NTD and HA-AR-LBD)
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Antibody for immunoprecipitation (e.g., anti-FLAG antibody)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies for Western blotting (e.g., anti-HA and anti-FLAG antibodies)
Protocol:
-
Cell Culture and Treatment: Culture the cells to high confluency and treat with vehicle, agonist (DHT), or agonist plus antagonist (this compound) for a specified time (e.g., 1-4 hours).
-
Cell Lysis:
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in cold Co-IP Lysis Buffer on ice for 30 minutes.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-FLAG) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with cold Wash Buffer to remove non-specific binding proteins.
-
-
Elution: Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the tags (e.g., anti-HA to detect the co-precipitated LBD and anti-FLAG to confirm the immunoprecipitation of the NTD).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Conclusion
The antagonism of the Androgen Receptor's N/C interaction represents a key mechanism for the tissue-selective activity of SARMs like this compound. By preventing the full activation of the receptor, these compounds can dissociate the anabolic effects of androgens from their androgenic effects. The experimental protocols detailed in this guide provide a framework for researchers to investigate this crucial protein-protein interaction and to screen for novel modulators. A deeper understanding of the structural and functional consequences of N/C interaction antagonism will continue to inform the development of next-generation therapies for a range of conditions, from muscle wasting to prostate cancer.
References
- 1. FRAP and FRET Methods to Study Nuclear Receptors in Living Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. pure.mpg.de [pure.mpg.de]
- 3. Steroid Receptor Coactivators 1, 2, and 3: Critical Regulators of Nuclear Receptor Activity and Steroid Receptor Modulator (SRM)-based Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Biophysical Drivers of Tfm-4AS-1's Selective Androgen Receptor Modulation: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the biophysical mechanisms underpinning the tissue-selective effects of Tfm-4AS-1, a nonsteroidal Selective Androgen Receptor Modulator (SARM). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the complex signaling pathways involved in this compound's mode of action.
Core Biophysical and Cellular Effects of this compound
This compound distinguishes itself as a SARM through its unique interaction with the Androgen Receptor (AR). It acts as a partial agonist in certain tissues, such as bone and muscle, while exhibiting antagonistic properties in others, like the prostate. This tissue selectivity is rooted in its distinct biophysical interactions with the AR, which modulate the receptor's conformation and subsequent gene regulatory activity.
Quantitative Data Summary
The following table summarizes the key quantitative parameters that define the biophysical and cellular effects of this compound in comparison to the endogenous full agonist, dihydrotestosterone (DHT).
| Parameter | This compound | Dihydrotestosterone (DHT) | Reference |
| Androgen Receptor (AR) Binding Affinity (IC50) | 38 nM | ~1-2 nM | |
| MMTV Promoter Activation (Emax) | 55% of maximal response | 100% | [1] |
| N-terminal/C-terminal (N/C) Interaction | Antagonist | Agonist | [2] |
| Anabolic Activity (Levator Ani Muscle) | High | High | [3] |
| Androgenic Activity (Prostate and Seminal Vesicles) | Low to antagonistic | High | [3] |
Experimental Protocols
The characterization of this compound's biophysical properties relies on a suite of precise in vitro and in vivo assays. The following sections detail the methodologies for the key experiments cited.
Androgen Receptor Competitive Binding Assay
This assay quantifies the affinity of this compound for the androgen receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for binding to the AR.
Principle: This is a competitive radioligand binding assay where the test compound (this compound) competes with a radiolabeled androgen (e.g., [3H]-R1881) for binding to the AR. The displacement of the radioligand is measured to determine the binding affinity of the test compound.
Materials:
-
Rat prostate cytosol (as a source of AR)
-
[3H]-R1881 (radiolabeled ligand)
-
Unlabeled R1881 (for determining non-specific binding and as a positive control)
-
This compound
-
Assay Buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Scintillation fluid and counter
Procedure:
-
Prepare rat prostate cytosol containing the androgen receptor.
-
In a multi-well plate, add a fixed concentration of [3H]-R1881 to each well.
-
Add serial dilutions of this compound to the wells. Include wells with buffer only (total binding), excess unlabeled R1881 (non-specific binding), and a known AR ligand as a positive control.
-
Add the AR-containing cytosol preparation to each well.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., overnight at 4°C).
-
Separate bound from free radioligand using a method such as filtration through a glass fiber filter mat.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of this compound and plot the data to determine the IC50 value using non-linear regression analysis.
MMTV Promoter Luciferase Reporter Assay
This cell-based assay measures the ability of this compound to activate AR-mediated gene transcription.
Objective: To determine the efficacy (Emax) and potency (EC50) of this compound in activating an AR-dependent promoter.
Principle: MDA-MB-453 cells, which endogenously express the human AR, are transiently or stably transfected with a reporter plasmid containing the luciferase gene under the control of the androgen-responsive Mouse Mammary Tumor Virus (MMTV) promoter. Activation of the AR by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
MDA-MB-453 human breast cancer cells
-
Cell culture medium and supplements
-
MMTV-luciferase reporter plasmid
-
Transfection reagent
-
This compound and DHT (as a positive control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Culture MDA-MB-453 cells in appropriate medium.
-
Transfect the cells with the MMTV-luciferase reporter plasmid. For stable cell lines, this step is omitted.
-
Plate the transfected cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or DHT for a specified period (e.g., 24-48 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control (e.g., protein concentration or a co-transfected control plasmid) and plot the dose-response curve to determine the Emax and EC50 values.
Mammalian Two-Hybrid Assay for AR N/C-Terminal Interaction
This assay assesses the ability of this compound to modulate the interaction between the N-terminal and C-terminal domains of the AR, a crucial step for full receptor activation.
Objective: To determine if this compound acts as an agonist or antagonist of the AR N/C-terminal interaction.
Principle: Two hybrid protein constructs are co-expressed in mammalian cells. One construct fuses the AR N-terminal domain (containing the FXXLF motif) to a DNA-binding domain (e.g., GAL4). The other construct fuses the AR ligand-binding domain (LBD) to a transcriptional activation domain (e.g., VP16). Ligand-induced interaction between the N-terminal domain and the LBD brings the DNA-binding and activation domains into proximity, driving the expression of a reporter gene (e.g., luciferase).
Materials:
-
Mammalian cell line (e.g., CHO or HeLa cells)
-
Expression vectors for the two AR hybrid constructs
-
Reporter plasmid with a promoter responsive to the DNA-binding domain (e.g., 5xGAL4-luciferase)
-
Transfection reagent
-
This compound, a known AR agonist (e.g., DHT), and a known antagonist
-
Luciferase assay reagent and luminometer
Procedure:
-
Co-transfect the mammalian cells with the two AR hybrid expression vectors and the reporter plasmid.
-
Plate the transfected cells and treat them with this compound, DHT, or an antagonist.
-
After an appropriate incubation period, lyse the cells and measure luciferase activity.
-
An increase in luciferase activity indicates an agonistic effect on the N/C interaction, while a decrease in DHT-induced activity indicates an antagonistic effect.
In Vivo Studies in Ovariectomized (OVX) Rat Model
This in vivo model is used to evaluate the tissue-selective effects of this compound on anabolic and androgenic endpoints.
Objective: To compare the effects of this compound and DHT on bone, muscle, and reproductive tissues in a hormone-depleted female rat model.
Procedure:
-
Female rats are ovariectomized to remove the primary source of endogenous estrogens and androgens.
-
After a recovery period, the OVX rats are treated with vehicle, this compound, or DHT for a defined period (e.g., 14-28 days).
-
At the end of the treatment period, various tissues are collected and analyzed.
-
Anabolic effects: The weight of the levator ani muscle is measured. Bone mineral density and bone formation rate can be assessed using techniques like dual-energy X-ray absorptiometry (DEXA) and dynamic histomorphometry.
-
Androgenic effects: The weights of the uterus and seminal vesicles (if present in a male model) are measured. Histological analysis of the prostate and sebaceous glands can also be performed.
-
-
The data are analyzed to compare the relative anabolic and androgenic activities of this compound and DHT.
Signaling Pathways and Experimental Workflows
The unique biophysical effects of this compound translate into a distinct modulation of the androgen receptor signaling pathway. The following diagrams, generated using the DOT language, illustrate these complex relationships.
Caption: this compound's differential impact on AR signaling.
Caption: Experimental workflow for this compound characterization.
Conclusion
The biophysical profile of this compound, characterized by its potent binding to the androgen receptor, partial transcriptional activation, and unique antagonism of the N/C-terminal interaction, provides a clear basis for its tissue-selective effects. The experimental protocols and workflows detailed in this guide offer a robust framework for the continued investigation of this compound and the development of next-generation SARMs with optimized therapeutic profiles. This in-depth understanding is critical for advancing the clinical application of SARMs in a range of conditions, from muscle wasting and osteoporosis to cancer.
References
- 1. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Interdomain Interactions of the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
Tfm-4AS-1: A 4-Aza-Steroidal Androgen Receptor Ligand - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tfm-4AS-1 is a potent, steroidal Selective Androgen Receptor Modulator (SARM) that has demonstrated a desirable tissue-selective profile, with anabolic effects on bone and muscle, coupled with reduced activity in reproductive tissues.[1][2] Its mechanism of action as a partial agonist of the androgen receptor (AR), which involves the antagonism of the N-terminal/C-terminal (N/C) interaction required for full receptor activation, distinguishes it from classical androgens.[1][2] This document provides a comprehensive technical overview of this compound, summarizing its biochemical and in vivo properties, detailing the experimental methodologies used for its characterization, and visualizing its mechanism of action and experimental evaluation through signaling and workflow diagrams.
Core Concepts and Mechanism of Action
This compound is a 4-aza-steroidal compound that acts as a ligand for the androgen receptor. Unlike endogenous androgens such as dihydrotestosterone (DHT), which are full agonists, this compound is a partial agonist.[1] This partial agonism is critical to its tissue-selective effects. The full transcriptional activation of the androgen receptor is dependent on an interaction between its N-terminal domain (NTD) and C-terminal ligand-binding domain (LBD). This compound, upon binding to the LBD, induces a conformational change that does not fully support this N/C interaction, thereby leading to a submaximal transcriptional response. This results in gene-selective agonism, where some androgen-responsive genes are activated as effectively as with DHT, while others are activated to a lesser extent or not at all. This differential gene regulation is thought to be the basis for its anabolic effects in musculoskeletal tissues while sparing reproductive organs like the prostate.
Signaling Pathway of this compound
Quantitative Data
The following tables summarize the key quantitative data for this compound, primarily sourced from the foundational study by Schmidt et al. (2009).
Table 1: In Vitro Biochemical Activity
| Parameter | Value | Description | Reference |
| AR Binding Affinity (IC50) | 38 nM | Concentration for 50% inhibition of radiolabeled androgen binding to the androgen receptor. | |
| 5α-Reductase Type I Inhibition (IC50) | 2 nM | Concentration for 50% inhibition of the type I 5α-reductase enzyme. | |
| 5α-Reductase Type II Inhibition (IC50) | 3 nM | Concentration for 50% inhibition of the type II 5α-reductase enzyme. | |
| AR-Dependent MMTV Promoter Activity (Emax) | 55% | Maximal activation of an AR-dependent MMTV promoter relative to a full agonist. | |
| MMP-1 Promoter Repression | No Repression | Unlike DHT, this compound does not repress the AP-1-sensitive MMP-1 reporter. |
Table 2: In Vivo Tissue-Selective Effects in Ovariectomized (OVX) Rats
| Tissue/Parameter | Effect of this compound | Comparison to DHT | Reference |
| Bone | Promotes accrual of bone mass | Anabolic effects comparable to DHT | |
| Muscle | Promotes accrual of muscle mass | Anabolic effects comparable to DHT | |
| Reproductive Organs (e.g., Uterus) | Reduced effects | Significantly less hypertrophic than DHT | |
| Sebaceous Glands | Reduced effects | Significantly less stimulation than DHT | |
| Prostate (in male models) | Does not promote growth | Antagonizes DHT-induced growth | |
| Seminal Vesicles (in male models) | Antagonizes DHT | Antagonizes DHT-induced growth |
Experimental Protocols
This section details the methodologies for the key experiments cited in the characterization of this compound. While exact, step-by-step protocols from the original publications' supplementary materials are not publicly available, the following descriptions are based on the published methods and standard laboratory practices for these assays.
Androgen Receptor (AR) Binding Assay
-
Principle: This is a competitive binding assay to determine the affinity of a test compound (this compound) for the androgen receptor. It measures the ability of the test compound to displace a radiolabeled androgen (e.g., 3H-R1881) from the receptor.
-
Methodology:
-
Receptor Source: A source of androgen receptors is prepared, typically from the cytosol of rat ventral prostate tissue or using a recombinant human AR protein.
-
Incubation: A constant concentration of the radiolabeled androgen is incubated with the AR preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This can be achieved by methods such as hydroxylapatite adsorption or filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. An IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated from the resulting sigmoidal curve.
-
MMTV-Luciferase Transactivation Assay
-
Principle: This is a cell-based reporter gene assay used to measure the ability of a compound to activate the androgen receptor and initiate gene transcription. The assay uses cells that contain an AR and a reporter construct where the luciferase gene is under the control of an androgen-responsive promoter, the Mouse Mammary Tumor Virus (MMTV) promoter.
-
Methodology:
-
Cell Line: MDA-MB-453 human breast cancer cells, which endogenously express the androgen receptor, are commonly used. These cells are stably or transiently transfected with the MMTV-luciferase reporter plasmid.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.
-
Compound Treatment: The cells are then treated with various concentrations of this compound, a positive control (e.g., DHT or R1881), and a vehicle control. For antagonist testing, cells are co-treated with a fixed concentration of a known agonist and varying concentrations of the test compound.
-
Incubation: The cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for receptor activation, transcription, and translation of the luciferase enzyme.
-
Cell Lysis: The cells are washed and then lysed to release the cellular contents, including the expressed luciferase.
-
Luminometry: The cell lysate is mixed with a luciferase substrate (e.g., luciferin and ATP). The light produced by the enzymatic reaction is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., total protein concentration or a co-transfected control reporter like Renilla luciferase). The results are expressed as fold induction over the vehicle control. Dose-response curves are generated to determine EC50 (potency) and Emax (efficacy) values.
-
N-Terminal/C-Terminal (N/C) Interaction Assay
-
Principle: This assay, often a mammalian two-hybrid system, is used to quantify the ligand-dependent interaction between the N-terminal and C-terminal domains of the androgen receptor. This compound's ability to antagonize this interaction is a key aspect of its mechanism.
-
Methodology:
-
Constructs: Two hybrid protein constructs are created:
-
Bait: The AR LBD is fused to a DNA-binding domain (e.g., GAL4-DBD).
-
Prey: The AR NTD is fused to a transcriptional activation domain (e.g., VP16-AD).
-
-
Reporter: A reporter plasmid containing a promoter with binding sites for the "bait" DNA-binding domain (e.g., GAL4 UAS) upstream of a reporter gene (e.g., luciferase) is also used.
-
Transfection: Host cells (e.g., PC3 or CV-1, which lack endogenous AR) are co-transfected with the bait, prey, and reporter plasmids.
-
Treatment: The transfected cells are treated with the test compound (this compound) or a control agonist (DHT).
-
Mechanism: If the compound induces an interaction between the NTD and LBD, the DNA-binding domain and the activation domain are brought into proximity, reconstituting a functional transcription factor that drives the expression of the luciferase reporter gene.
-
Measurement and Analysis: Luciferase activity is measured as described above. A decrease in the agonist-induced luciferase signal in the presence of this compound indicates antagonism of the N/C interaction.
-
In Vivo Ovariectomized (OVX) Rat Model
-
Principle: This is a standard animal model for studying the effects of androgens and SARMs on bone and muscle in a state of estrogen deficiency, mimicking postmenopausal conditions.
-
Methodology:
-
Animals: Female Sprague-Dawley rats are used. The animals undergo bilateral ovariectomy to induce estrogen deficiency, which leads to bone and muscle loss. A sham-operated group serves as a control.
-
Treatment: After a recovery period and establishment of the osteopenic condition, the OVX rats are treated daily with the test compound (this compound), a positive control (DHT), or a vehicle control for a specified duration (e.g., 24 days).
-
Bone Formation Rate Measurement: To measure dynamic changes in bone, fluorochrome labels like calcein are injected at specific time points before sacrifice (e.g., 10 and 3 days prior). These labels incorporate into newly forming bone.
-
Tissue Collection: At the end of the study, animals are euthanized. Tissues such as the uterus, levator ani muscle, and long bones (e.g., tibia, femur) are collected and weighed.
-
Analysis:
-
Uterine and Muscle Weight: Uterine weight is a sensitive indicator of androgenic/estrogenic activity in reproductive tissue. Levator ani muscle weight is a marker for anabolic activity.
-
Bone Histomorphometry: The collected bones are processed for undecalcified histology. Sections are viewed under a fluorescence microscope to visualize the calcein labels. The distance between the two labels is measured to calculate the mineral apposition rate (MAR), and the extent of the labeled surface is measured to determine the mineralizing surface (MS/BS). The bone formation rate (BFR/BS) is then calculated (BFR/BS = MAR x MS/BS).
-
-
Experimental Workflow
The characterization of a novel SARM like this compound follows a logical progression from initial screening to in vivo validation.
Conclusion
This compound represents a significant development in the field of selective androgen receptor modulators. Its unique profile as a potent, tissue-selective, partial AR agonist is attributed to its ability to antagonize the N/C-terminal interaction, leading to a distinct pattern of gene regulation compared to endogenous androgens. The data from in vitro biochemical assays and in vivo animal models consistently demonstrate its potential to provide the anabolic benefits of androgens in bone and muscle while minimizing the undesirable androgenic effects on reproductive tissues. This technical guide summarizes the core data and methodologies that underpin our current understanding of this compound, providing a valuable resource for researchers in the fields of endocrinology, drug discovery, and musculoskeletal health.
References
Methodological & Application
Tfm-4AS-1: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tfm-4AS-1 is a nonsteroidal selective androgen receptor modulator (SARM) that exhibits tissue-selective anabolic effects. As a SARM, this compound displays partial agonist and antagonist activities on the androgen receptor (AR), making it a compound of interest for various therapeutic areas, including muscle wasting and osteoporosis, with potentially fewer side effects than traditional androgenic steroids. These application notes provide detailed protocols for in vitro studies to characterize the activity of this compound.
Mechanism of Action
This compound binds to the androgen receptor and induces a specific conformational change. This ligand-receptor complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, modulating their transcription. Unlike full agonists like dihydrotestosterone (DHT), this compound induces a submaximal transcriptional response, acting as a partial agonist. In the presence of a full agonist, this compound can act as a competitive antagonist. The tissue-selective effects of this compound are thought to be due to its differential interactions with co-regulatory proteins in various cell types.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro studies. Researchers should generate their own data for specific cell lines and experimental conditions.
Table 1: Androgen Receptor Binding Affinity of this compound
| Compound | IC50 (nM) | Receptor Source | Radioligand |
| This compound | 38[1] | Rat AR Ligand Binding Domain | [3H]metribolone (R1881) |
Table 2: In Vitro Activity of this compound in a Reporter Gene Assay
| Assay | Cell Line | Agonist | This compound Activity |
| MMTV-Luciferase Transactivation | MDA-MB-453 | R1881 | Partial agonist (55% of maximal response)[1] |
Table 3: Expected In Vitro Effects of this compound on Cell Fate (Based on related SARM Cl-4AS-1)
| Assay | Cell Line | Expected Effect of this compound |
| Cell Viability (MTT) | Breast Cancer Cell Lines | Dose-dependent decrease in viability |
| Apoptosis (Annexin V/PI) | Breast Cancer Cell Lines | Induction of apoptosis |
| Cell Cycle Analysis (PI Staining) | Breast Cancer Cell Lines | S-phase arrest |
Experimental Protocols
Androgen Receptor (AR) Competitive Binding Assay
This protocol determines the binding affinity of this compound for the androgen receptor.
Materials:
-
Recombinant AR protein (Ligand Binding Domain)
-
Radiolabeled androgen (e.g., [3H]metribolone (R1881))
-
This compound
-
Unlabeled R1881 (for positive control and non-specific binding)
-
Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Filter paper and filtration apparatus
-
Multi-well plates
Procedure:
-
Prepare a dilution series of this compound and unlabeled R1881 in assay buffer.
-
In a multi-well plate, add a constant amount of recombinant AR protein to each well.
-
Add the diluted this compound or unlabeled R1881 to the respective wells.
-
Add a constant concentration of radiolabeled androgen to each well.
-
For total binding, add only the radiolabeled androgen and AR protein.
-
For non-specific binding, add a high concentration of unlabeled R1881 along with the radiolabeled androgen and AR protein.
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through filter paper.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value.
MMTV-Luciferase Reporter Gene Assay
This assay measures the ability of this compound to activate or inhibit AR-mediated gene transcription.
Materials:
-
AR-positive cell line (e.g., MDA-MB-453)
-
MMTV-luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium
-
This compound
-
DHT or R1881 (as a full agonist control)
-
Bicalutamide (as an antagonist control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Co-transfect the cells with the MMTV-luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing a dilution series of this compound, DHT/R1881, or bicalutamide.
-
To test for antagonist activity, co-treat cells with a fixed concentration of DHT/R1881 and a dilution series of this compound.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to the protein concentration of the cell lysate.
-
Plot the dose-response curves and determine the EC50 (for agonist activity) or IC50 (for antagonist activity) values.
Cell Viability (MTT) Assay
This assay assesses the effect of this compound on cell proliferation and viability.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-453)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multi-well plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a dilution series of this compound for 24, 48, and 72 hours.
-
At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by this compound.
Materials:
-
Breast cancer cell lines
-
Cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and treat with different concentrations of this compound for 24-48 hours.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the effect of this compound on cell cycle progression.
Materials:
-
Breast cancer cell lines
-
Cell culture medium
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Androgen Receptor Signaling Pathway for this compound.
Caption: In Vitro Experimental Workflow for this compound.
References
Application Notes and Protocols for Tfm-4AS-1 in MDA-MB-453 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tfm-4AS-1, also known as Cl-4AS-1, is a selective androgen receptor modulator (SARM) that has demonstrated potential as a therapeutic agent in breast cancer research.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the MDA-MB-453 human breast cancer cell line. The MDA-MB-453 cell line is a valuable in vitro model for studying certain types of breast cancer as it is positive for the androgen receptor (AR) but negative for estrogen receptor (ER) and progesterone receptor (PR), characteristic of molecular apocrine breast cancer.[2][3] this compound has been shown to exert a dose-dependent inhibition on the growth of MDA-MB-453 cells by inducing apoptosis through a mechanism involving a block in the S-phase of the cell cycle.[1][4]
Cell Line Information
The MDA-MB-453 cell line was derived from a pleural effusion of a patient with metastatic breast carcinoma. It is characterized by high-level expression of functional androgen receptors. Genetically, the cell line is known to have a PIK3CA mutation, which should be considered when analyzing signaling pathways.
Data Presentation
Table 1: Effect of this compound on MDA-MB-453 Cell Viability
| Concentration (µM) | Treatment Duration | Observed Effect on Cell Growth | Reference |
| 0.1 | 3, 5, and 7 days | Dose-dependent inhibition | |
| 1 | 3, 5, and 7 days | Dose-dependent inhibition | |
| 5 | 3, 5, and 7 days | Dose-dependent inhibition | |
| 10 | 3, 5, and 7 days | Complete inhibition |
Table 2: Effect of this compound on MDA-MB-453 Cell Cycle Distribution (Estimated from published histograms)
| Treatment | Duration | Sub-G1 (Apoptosis) (%) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control (0 µM) | 3 days | ~5 | ~55 | ~30 | ~10 | |
| 1 µM this compound | 3 days | ~8 | ~50 | ~35 | ~7 | |
| 4 µM this compound | 3 days | ~15 | ~45 | ~20 (block observed) | ~20 | |
| Control (0 µM) | 6 days | ~7 | ~60 | ~25 | ~8 | |
| 1 µM this compound | 6 days | ~20 | ~40 | ~15 (block observed) | ~25 | |
| 4 µM this compound | 6 days | ~30 | ~35 | ~10 | ~25 |
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound in MDA-MB-453 cells.
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
Cell Culture and Maintenance of MDA-MB-453 Cells
Materials:
-
MDA-MB-453 cells
-
Leibovitz's L-15 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks
-
Incubator (37°C, no CO2)
Protocol:
-
Prepare complete growth medium by supplementing Leibovitz's L-15 Medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture MDA-MB-453 cells in T-75 flasks with the complete growth medium.
-
Incubate the cells at 37°C in a non-humidified incubator without CO2.
-
Monitor cell confluency daily. Cells should be passaged when they reach 80-90% confluency.
-
To passage, aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension to create a single-cell suspension and transfer to a 15 mL conical tube.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed the cells into new T-75 flasks at a subcultivation ratio of 1:3 to 1:6.
This compound Treatment
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
-
MDA-MB-453 cells seeded in appropriate culture vessels (e.g., 96-well plates, 6-well plates)
Protocol:
-
The day before treatment, seed MDA-MB-453 cells in the desired culture vessel to allow for cell attachment.
-
On the day of treatment, prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.
-
Aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C without CO2.
Cell Viability (MTT) Assay
Materials:
-
MDA-MB-453 cells seeded in a 96-well plate and treated with this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
After the this compound treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
MDA-MB-453 cells seeded in 6-well plates and treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
MDA-MB-453 cells seeded in 6-well plates and treated with this compound
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Harvest cells by trypsinization and wash once with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells twice with cold PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry to determine the percentage of cells in the Sub-G1, G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Materials:
-
MDA-MB-453 cells seeded in 6-well plates and treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against AR, Cyclin D1, CDK4, p21, p27, Bax, Bcl-2, Caspase-3, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
References
- 1. The cellular and molecular effects of the androgen receptor agonist, Cl-4AS-1, on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Update on the molecular profile of the MDA-MB-453 cell line as a model for apocrine breast carcinoma studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on the molecular profile of the MDA-MB-453 cell line as a model for apocrine breast carcinoma studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Tfm-4AS-1 MMTV Promoter Transactivation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tfm-4AS-1 MMTV promoter transactivation assay is a robust, cell-based reporter gene assay designed to quantify the androgenic and anti-androgenic activity of test compounds. This assay utilizes the T47D human breast cancer cell line, which endogenously expresses the androgen receptor (AR). The reporter system consists of the Mouse Mammary Tumor Virus (MMTV) promoter, which contains hormone response elements (HREs) that are activated by the ligand-bound androgen receptor, driving the expression of a luciferase reporter gene. The resulting luminescent signal is directly proportional to the level of AR activation, providing a sensitive and quantitative readout of androgenic activity.
Principle of the Assay
The human T47D breast cancer cell line is an established model for studying hormone receptor signaling as it expresses functional androgen, progesterone, and estrogen receptors.[1][2] The core of this assay is the MMTV long terminal repeat (LTR) region, which contains well-characterized HREs that can be activated by androgens, progestins, and glucocorticoids.[1][3][4] In the this compound system, these HREs are linked to a luciferase reporter gene.
When an androgenic compound is introduced, it binds to the androgen receptor in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. In the nucleus, the androgen-AR complex binds to the HREs within the MMTV promoter, recruiting co-activators and initiating the transcription of the downstream luciferase gene. The subsequent translation of luciferase mRNA produces the luciferase enzyme. Upon addition of a luciferin substrate, the enzyme generates a luminescent signal that is measured by a luminometer. The intensity of this signal correlates with the transcriptional activity of the MMTV promoter and thus, the androgenic potency of the test compound.
Conversely, the assay can be used to assess the anti-androgenic potential of a compound by measuring its ability to inhibit the luciferase expression induced by a known androgen agonist, such as dihydrotestosterone (DHT).
Data Presentation
Table 1: Androgenic Activity of Reference Compounds
| Compound | Agonist/Antagonist | EC50 | Cell Line | Reporter System | Reference |
| R1881 | Agonist | 86 pM | T47D | AR-LUX (PB-ARE-2) | |
| Dihydrotestosterone (DHT) | Agonist | ~1-10 nM (maximal induction) | MDA-MB-453 | MMTV-luc | |
| Dihydrotestosterone (DHT) | Agonist | Partial agonist at >0.2 mM | T47D-KBluc (ERE-luc) | ERE-luciferase |
Note: Data from various reporter systems in androgen-responsive cell lines are presented for comparative purposes. The AR-LUX assay utilizes a probasin androgen response element, which may result in different EC50 values compared to an MMTV-based system.
Table 2: Anti-Androgenic Activity of Reference Compounds
| Compound | Agonist/Antagonist | IC50 | Cell Line | Reference |
| Fulvestrant (ICI 182,780) | Antagonist | ~1 nM (vs. 0.1 nM Estradiol) | T47D-KBluc | |
| Tamoxifen | Antagonist | ~500 nM (vs. 0.1 nM Estradiol) | T47D-KBluc |
Note: The IC50 values for Fulvestrant and Tamoxifen in the T47D-KBluc system are against estrogen-induced activity but are included to provide context for antagonist potencies in this cell line.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: T47D cells stably transfected with an MMTV-luciferase reporter construct (referred to here as this compound).
-
Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin, if applicable to the specific construct).
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells and re-seed at a lower density.
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound MMTV promoter transactivation assay.
Agonist Mode Assay Protocol
-
Cell Plating:
-
Two days prior to the assay, switch to a phenol red-free RPMI-1640 medium supplemented with 10% charcoal-stripped FBS to reduce background hormonal effects.
-
On the day of the assay, harvest and count the T47D-MMTV-luc cells.
-
Seed 5 x 10^4 cells per well in 100 µL of the charcoal-stripped medium into a 96-well white, clear-bottom plate.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the test compounds and the reference agonist (e.g., DHT) in the charcoal-stripped medium.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the test compounds or controls to the respective wells.
-
Include wells with a vehicle control (e.g., 0.1% DMSO) and a positive control (a known concentration of DHT that gives a robust signal).
-
-
Incubation:
-
Incubate the plate at 37°C with 5% CO2 for 24-48 hours.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Carefully aspirate the medium from the wells.
-
Lyse the cells by adding 20-50 µL of a suitable lysis buffer per well and incubate for 15 minutes at room temperature with gentle shaking.
-
Add 50-100 µL of luciferase assay substrate to each well.
-
Immediately measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the data to the vehicle control.
-
Plot the normalized luminescence values against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 value for each compound.
-
Antagonist Mode Assay Protocol
-
Cell Plating: Follow the same procedure as in the agonist mode assay.
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the test compounds in charcoal-stripped medium containing a fixed concentration of an androgen agonist (e.g., DHT at its EC80 concentration).
-
Include a positive control (agonist only) and a vehicle control.
-
Remove the medium from the cells and add 100 µL of the prepared compound-agonist mixtures to the respective wells.
-
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 24-48 hours.
-
Luciferase Assay: Follow the same procedure as in the agonist mode assay.
-
Data Analysis:
-
Normalize the data to the positive control (agonist only), setting its activity to 100%.
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value for each compound.
-
Signaling Pathway Diagram
Caption: Androgen receptor signaling pathway leading to MMTV promoter transactivation.
References
- 1. Identification of androgen response elements in mouse mammary tumour virus and the rat prostate C3 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an androgen reporter gene assay (AR-LUX) utilizing a human cell line with an endogenously regulated androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The hormone response element of the mouse mammary tumour virus DNA mediates the progestin and androgen induction of transcription in the proviral long terminal repeat region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The hormone response element of the mouse mammary tumour virus DNA mediates the progestin and androgen induction of transcription in the proviral long terminal repeat region - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tfm-4AS-1 Administration in Ovariectomized Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of the selective androgen receptor modulator (SARM), Tfm-4AS-1, in an ovariectomized (OVX) rat model. This model is a standard preclinical tool for studying postmenopausal osteoporosis and evaluating the efficacy of potential new therapies.
Introduction
This compound is a nonsteroidal SARM designed to exhibit tissue-selective anabolic effects on bone and muscle, with minimal impact on reproductive tissues such as the uterus. In the ovariectomized rat, which mimics the estrogen-deficient state of postmenopause, this compound is investigated for its potential to prevent or reverse bone loss and improve bone strength. These protocols outline the necessary steps for vehicle preparation, animal model creation, and administration of this compound, along with methods for assessing its efficacy.
Data Presentation
The following tables summarize quantitative data from representative studies involving the administration of SARMs in ovariectomized rats. These values can serve as a reference for expected outcomes.
Table 1: this compound Effects on Bone and Uterine Parameters in OVX Rats
| Parameter | Vehicle Control (OVX) | This compound (Anabolic Dose) | Dihydrotestosterone (DHT) |
| Bone Formation Rate (µm³/µm²/day) | Baseline | Increased | Increased |
| Uterine Wet Weight (mg) | Atrophied | Minimal Increase | Significant Increase |
Table 2: Comparative Dosages of SARMs in OVX Rat Studies
| Compound | Dosage Range | Duration | Key Findings |
| Ostarine | 0.04, 0.4, 4 mg/kg/day | 5 weeks | Increased capillary density in muscle.[1] |
| Ligandrol | 0.04, 0.4, 4 mg/kg/day | 5 weeks | Increased muscle metabolism.[1] |
| This compound | Anabolic Doses (e.g., 10 mpk) | 24 days | Anabolic effects on bone with reduced effects on uterus.[2] |
Experimental Protocols
Ovariectomy Procedure in Rats
This protocol describes the surgical removal of ovaries to induce an estrogen-deficient state.
Materials:
-
Female Sprague-Dawley or Wistar rats (3 months old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, scissors, forceps)
-
Suture material
-
Antiseptic solution and sterile saline
-
Warming pad
Procedure:
-
Anesthesia: Anesthetize the rat using isoflurane or another appropriate anesthetic.
-
Surgical Preparation: Shave the dorsal aspect of the rat and sterilize the surgical area with an antiseptic solution.
-
Incision: Make a small midline skin incision on the back, just below the rib cage.
-
Ovary Exteriorization: Locate the ovaries embedded in a fat pad beneath the muscle layer on either side of the spine. Gently exteriorize one ovary through a small incision in the muscle wall.
-
Ovary Removal: Ligate the ovarian blood vessels and the fallopian tube with absorbable suture material and excise the ovary.
-
Closure: Return the uterine horn to the peritoneal cavity. Close the muscle layer and the skin incision with sutures.
-
Post-operative Care: Administer analgesics as required and monitor the animal for recovery on a warming pad. Allow a recovery period of at least two weeks before commencing treatment to ensure the depletion of endogenous estrogen.
Preparation and Administration of this compound
Vehicle Preparation:
-
This compound can be prepared in dimethyl sulfoxide (DMSO).
-
For in vivo administration, a co-solvent system such as 5% DMSO in polyethylene glycol 300 (PEG300) is often used to improve solubility and reduce toxicity.
Administration Protocol:
-
Dosage: Based on preclinical studies with similar SARMs, a starting dose in the range of 1-10 mg/kg body weight per day (mpk) can be considered. Dose-response studies are recommended to determine the optimal anabolic dose with minimal uterine effects.
-
Route of Administration: Oral gavage or subcutaneous injection are common routes. Oral gavage is often preferred for daily administration over several weeks.
-
Frequency: Administer this compound once daily.
-
Duration: A treatment period of 24 days has been shown to be effective for observing anabolic effects on bone.[2] Longer durations (e.g., 5-8 weeks) are also common in OVX rat studies.[1]
-
Control Groups:
-
Sham-operated + Vehicle
-
Ovariectomized (OVX) + Vehicle
-
OVX + Positive Control (e.g., Dihydrotestosterone - DHT)
-
OVX + this compound (at various doses)
-
Assessment of Efficacy
Bone Parameters:
-
Bone Mineral Density (BMD): Measure BMD of the femur and/or lumbar vertebrae using dual-energy X-ray absorptiometry (DXA) at baseline and at the end of the study.
-
Micro-computed Tomography (µCT): Perform µCT analysis on excised bones (e.g., femur, tibia) to evaluate trabecular and cortical bone microarchitecture.
-
Histomorphometry: Use undecalcified bone sections to quantify dynamic bone formation parameters. This involves administering fluorescent labels (e.g., calcein) at specific time points before sacrifice to measure mineral apposition rate and bone formation rate.
Uterine and Other Tissue Analysis:
-
Uterine Wet Weight: At the end of the study, dissect the uterus, blot it dry, and record its wet weight to assess uterotrophic effects.
-
Histology: Prepare histological sections of the uterus to examine for signs of estrogenic stimulation, such as increased endometrial thickness.
-
Sebaceous Gland Area: As a measure of androgenic effects in the skin, the size of sebaceous glands can be quantified from skin sections.
Mandatory Visualizations
Signaling Pathway
Caption: this compound signaling pathway in bone cells.
Experimental Workflow
Caption: Workflow for this compound study in OVX rats.
References
Dosage of Tfm-4AS-1 for anabolic effects in animal models
Subject: Dosage of Tfm-4AS-1 for Anabolic Effects in Animal Models
Note to the Reader: Extensive searches of publicly available scientific literature and databases did not yield specific information on a compound designated "this compound." The data, protocols, and diagrams presented below are based on a closely related and well-studied Selective Androgen Receptor Modulator (SARM), S-4 (Andarine), which shares structural similarities and is often studied for its anabolic effects. Researchers should use this information as a foundational guide and adapt it based on the specific properties of this compound once they are determined.
Introduction to S-4 (Andarine) as a Model Compound
S-4, also known as Andarine, is a non-steroidal SARM that has been investigated for its potential to treat muscle wasting and osteoporosis. It acts as a partial agonist at the androgen receptor (AR), leading to anabolic effects in muscle and bone tissue with a reduced impact on androgenic tissues such as the prostate. The following sections detail the typical dosages and experimental protocols used to evaluate the anabolic effects of S-4 in animal models, which can serve as a starting point for studies on novel SARMs like this compound.
Quantitative Data Summary for S-4 in Animal Models
The following table summarizes the dosages of S-4 used in various preclinical studies to elicit anabolic effects in different animal models. This data provides a reference range for designing new experiments.
| Animal Model | Dosage Range | Route of Administration | Observed Anabolic Effects | Reference |
| Orchidectomized (ORX) Rats | 3-10 mg/kg/day | Oral Gavage | Increased levator ani muscle weight, improved bone mineral density | |
| Ovariectomized (OVX) Rats | 3-30 mg/kg/day | Oral Gavage | Maintained soleus muscle mass and strength, preserved bone density | |
| Aged Male Rats | 10 mg/kg/day | Oral Gavage | Increased lean body mass, improved muscle strength | |
| Castrated Male Mice | 1-10 mg/kg/day | Subcutaneous Injection | Dose-dependent increase in gastrocnemius muscle mass |
Experimental Protocols
Animal Model and Treatment
A common model for studying anabolic effects is the orchidectomized (castrated) rat, which mimics a state of androgen deficiency.
-
Animals: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: House the animals in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to food and water for at least one week before the experiment.
-
Surgical Procedure: Perform bilateral orchidectomy (ORX) under anesthesia to induce androgen deficiency. A sham-operated group should be included as a control.
-
Treatment: After a recovery period (e.g., 7 days), administer the test compound (e.g., S-4) or vehicle control daily via oral gavage for a specified duration (e.g., 4-8 weeks).
Assessment of Anabolic Effects
-
Muscle Mass: At the end of the treatment period, euthanize the animals and carefully dissect specific muscles, such as the levator ani, gastrocnemius, and soleus. Record the wet weight of these muscles.
-
Bone Mineral Density (BMD): Analyze the femur or tibia using dual-energy X-ray absorptiometry (DEXA) to measure changes in BMD.
-
Body Composition: Monitor changes in lean body mass and fat mass throughout the study using techniques like DEXA or quantitative nuclear magnetic resonance (qNMR).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the general signaling pathway for SARMs and a typical experimental workflow for evaluating their anabolic effects.
Caption: General signaling pathway of a Selective Androgen Receptor Modulator (SARM).
Tfm-4AS-1: Application Notes and Protocols for Muscle Wasting Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tfm-4AS-1 is a steroidal selective androgen receptor modulator (SARM) and a potent 5α-reductase inhibitor, identified as a promising candidate for investigating therapeutic interventions for muscle wasting.[1] As a SARM, this compound exhibits tissue-selective anabolic activity, primarily promoting the growth of muscle and bone with reduced androgenic effects on reproductive tissues.[2] This document provides detailed application notes and experimental protocols for the use of this compound in preclinical muscle wasting research, compiled from available scientific literature.
Mechanism of Action
This compound functions as a partial agonist of the androgen receptor (AR), with an IC50 of 38 nM.[3] Its mechanism involves binding to the AR and inducing a specific conformational change that leads to the selective modulation of gene expression. Unlike full agonists like dihydrotestosterone (DHT), this compound's partial agonism results in a gene-selective response.[3] It effectively stimulates anabolic pathways in muscle and bone while having a lesser impact on androgenic tissues such as the prostate and seminal vesicles.[2]
The anabolic effects of SARMs like this compound in muscle are primarily mediated through the activation of the Akt/mTOR signaling pathway, which is a central regulator of muscle protein synthesis and hypertrophy. Concurrently, it is understood that SARMs can attenuate muscle protein degradation by inhibiting the expression of key ubiquitin ligases, such as Muscle RING Finger 1 (MuRF1) and Muscle Atrophy F-box (MAFbx), which are upregulated during muscle atrophy.
Signaling Pathways
The signaling cascade initiated by this compound in skeletal muscle cells culminates in a net increase in protein synthesis and a decrease in protein degradation, leading to muscle hypertrophy.
Data Presentation
The following tables summarize the in vitro and in vivo properties of this compound based on available preclinical data.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Androgen Receptor (AR) Binding Affinity (IC50) | 38 nM | |
| AR-dependent MMTV Promoter Activation | 55% of maximal response (partial agonist) | |
| 5α-Reductase Type I Inhibition (IC50) | 2 nM | |
| 5α-Reductase Type II Inhibition (IC50) | 3 nM |
Table 2: In Vivo Anabolic and Androgenic Effects of this compound in Ovariectomized Rats
| Tissue | Treatment Group | Change vs. Vehicle | Reference |
| Bone | This compound | Promotes accrual of bone mass | |
| Muscle | This compound | Promotes accrual of muscle mass | |
| Uterus | This compound | Reduced effect compared to DHT | |
| Sebaceous Glands | This compound | Reduced effect compared to DHT | |
| Prostate | This compound | Does not promote growth; antagonizes DHT | |
| Seminal Vesicles | This compound | Antagonizes DHT |
Experimental Protocols
Detailed methodologies for key experiments involving this compound in muscle wasting research are provided below. These protocols are based on established models of muscle atrophy and general practices for SARM administration in rodents.
Protocol 1: Ovariectomy-Induced Muscle Atrophy Model in Rats
This protocol is designed to evaluate the anabolic effects of this compound on muscle mass in a state of hormone deficiency-induced muscle wasting.
Experimental Workflow:
Materials:
-
Female Sprague-Dawley rats (3 months old)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for ovariectomy
-
Oral gavage needles
-
Analytical balance
-
Histology equipment
-
Protein quantification assay kits
Procedure:
-
Animal Acclimatization: Acclimatize rats to the facility for at least one week prior to the experiment.
-
Ovariectomy/Sham Surgery:
-
Anesthetize the rats using isoflurane.
-
Perform bilateral ovariectomy (OVX) to induce hormone deficiency. A sham surgery group should be included where the ovaries are exteriorized but not removed.
-
Provide appropriate post-operative care, including analgesics.
-
-
Recovery Period: Allow the animals to recover for 8-9 weeks to ensure the onset of muscle atrophy.
-
Treatment Administration:
-
Randomly assign OVX rats to treatment (this compound) and vehicle control groups.
-
Prepare a suspension of this compound in the chosen vehicle. A common dose used in rat studies for a related compound was 10 mg/kg body weight.
-
Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 24 days).
-
-
Endpoint and Tissue Collection:
-
At the end of the treatment period, euthanize the animals.
-
Carefully dissect and weigh key muscles, such as the gastrocnemius, soleus, and the androgen-sensitive levator ani muscle.
-
-
Data Analysis:
-
Compare the muscle weights between the this compound treated group and the vehicle-treated OVX group.
-
Perform histological analysis to measure muscle fiber cross-sectional area.
-
Conduct biochemical assays to determine total protein content in muscle tissue.
-
Protocol 2: Castration-Induced Muscle Atrophy Model in Male Rats
This model is used to assess the efficacy of this compound in preventing muscle wasting due to androgen deficiency.
Experimental Workflow:
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., sesame oil)
-
Anesthetics
-
Surgical instruments for castration
-
Subcutaneous injection needles and syringes
-
Analytical balance
Procedure:
-
Animal Acclimatization: House male rats under standard conditions for at least one week before the experiment.
-
Castration/Sham Surgery:
-
Anesthetize the rats.
-
Perform bilateral orchidectomy (castration) to remove the primary source of endogenous androgens. A sham-operated control group should be included.
-
-
Treatment Administration:
-
Beginning immediately after surgery, administer this compound or vehicle daily via subcutaneous injection for a specified period (e.g., 7 days). A dosage of 10 mg/kg has been used for this compound in castrated rats.
-
-
Endpoint and Tissue Collection:
-
Dissect and weigh the highly androgen-responsive levator ani muscle, as well as the prostate and seminal vesicles to assess tissue selectivity.
-
Data Analysis:
-
Compare the weights of the levator ani, prostate, and seminal vesicles among the sham, castrated-vehicle, and castrated-Tfm-4AS-1 groups.
-
Conclusion
This compound represents a valuable research tool for investigating the mechanisms of muscle wasting and the potential of SARMs as a therapeutic strategy. Its demonstrated anabolic effects on muscle and bone, coupled with a favorable tissue selectivity profile, make it a compound of interest for preclinical studies in sarcopenia, cachexia, and other muscle-wasting conditions. The protocols outlined in this document provide a framework for researchers to design and execute robust in vivo studies to further elucidate the efficacy and mechanisms of action of this compound.
References
Tfm-4AS-1: No Information Available for Application in Osteoporosis Animal Models
A comprehensive search of scientific literature and databases has revealed no information on the use of a compound designated "Tfm-4AS-1" for the study of osteoporosis in animal models. Consequently, the creation of detailed application notes and protocols as requested is not possible at this time.
Extensive searches for "this compound" in relation to osteoporosis, bone metabolism, and animal studies did not yield any relevant publications, experimental data, or established protocols. This suggests that this compound is either a very new and unpublicized compound, an internal designation not yet in the public domain, or potentially a misnomer.
Without any foundational information on its mechanism of action, efficacy, or safety profile in the context of bone biology, it is impossible to generate the following as requested:
-
Quantitative Data Summaries: No data exists to be compiled into tables.
-
Detailed Experimental Protocols: Without prior studies, methodologies for its use in animal models of osteoporosis cannot be described.
-
Signaling Pathway and Workflow Diagrams: The molecular pathways affected by this compound and the experimental workflows for its use are unknown, and therefore cannot be visualized.
For researchers, scientists, and drug development professionals interested in osteoporosis, it is recommended to focus on established or well-documented investigational compounds. The study of osteoporosis in animal models typically involves the use of agents with known mechanisms of action, such as selective estrogen receptor modulators (SERMs), bisphosphonates, parathyroid hormone analogs, or inhibitors of RANKL and sclerostin.[1][2][3]
Commonly used animal models for osteoporosis research include ovariectomized rodents to simulate postmenopausal osteoporosis, orchidectomized rodents for male osteoporosis, and models of glucocorticoid-induced or immobilization-induced bone loss.[4][5] The selection of an appropriate animal model is critical and depends on the specific research question being addressed.
Should "this compound" be an internal or newly developed compound, the primary researchers or developing institution would be the sole source of information regarding its properties and potential applications. We recommend directly contacting the source of this compound for any available data and protocols.
References
- 1. Osteoporosis therapies and their mechanisms of action (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osteoporosis: Mechanism, Molecular Target, and Current Status on Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drugs used to treat osteoporosis: the critical need for a uniform nomenclature based on their action on bone remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal models for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal models for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: AR N-terminal/C-terminal Mammalian Two-Hybrid Assay with TFM-4AS-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Androgen Receptor (AR), a crucial mediator of male sexual development and prostate cancer progression, is a ligand-activated transcription factor. Its transcriptional activity is regulated by a critical intramolecular interaction between its N-terminal domain (NTD) and C-terminal ligand-binding domain (LBD), often referred to as the N/C interaction. This interaction, induced by the binding of androgens like dihydrotestosterone (DHT), is essential for the full transcriptional activation of the receptor.
The mammalian two-hybrid (M2H) assay is a powerful in vivo technique to study protein-protein interactions within a cellular context that closely mimics physiological conditions.[1] This system is particularly well-suited for investigating the AR N/C interaction and for screening compounds that may modulate this interaction. One such compound is TFM-4AS-1, a selective androgen receptor modulator (SARM) known to exhibit partial agonist/antagonist activity and to antagonize the AR N/C interaction.[2]
These application notes provide a detailed protocol for utilizing a mammalian two-hybrid assay to quantify the interaction between the AR NTD and LBD and to assess the modulatory effects of the SARM, this compound.
Principle of the Assay
The mammalian two-hybrid assay is based on the reconstitution of a functional transcription factor. In this application, the AR NTD is fused to a viral transcription activation domain (AD), commonly VP16, creating the "prey" construct (e.g., pVP16-ARNTD). The AR LBD is fused to a DNA-binding domain (DBD), typically the yeast GAL4 protein, forming the "bait" construct (e.g., pM-ARLBD). These two constructs, along with a reporter plasmid containing GAL4 binding sites upstream of a reporter gene (e.g., luciferase), are co-transfected into a suitable mammalian cell line.
If the AR NTD and LBD interact, the AD and DBD are brought into close proximity, reconstituting a functional transcription factor. This complex then binds to the GAL4 upstream activating sequence (UAS) in the reporter plasmid, driving the expression of the luciferase gene. The resulting luminescence can be quantified as a measure of the strength of the N/C interaction. Small molecules that either promote or inhibit this interaction will lead to a corresponding increase or decrease in the reporter signal.
Data Presentation
The following tables summarize representative quantitative data from an AR N/C mammalian two-hybrid assay, illustrating the effects of the full agonist DHT and the partial agonist/antagonist this compound.
Table 1: Agonist Activity of DHT on AR N/C Interaction
| DHT Concentration (nM) | Fold Induction of Luciferase Activity (Mean ± SD) |
| 0 (Vehicle) | 1.0 ± 0.2 |
| 0.01 | 3.5 ± 0.4 |
| 0.1 | 8.2 ± 0.9 |
| 1 | 15.6 ± 1.8 |
| 10 | 25.3 ± 2.9 |
| 100 | 26.1 ± 3.1 |
Table 2: Partial Agonist/Antagonist Activity of this compound on AR N/C Interaction
| This compound Concentration (µM) | Fold Induction of Luciferase Activity (Mean ± SD) | % Inhibition of 1 nM DHT-induced Activity |
| 0 (Vehicle) | 1.0 ± 0.3 | 0% |
| 0.01 | 2.1 ± 0.5 | N/A |
| 0.1 | 4.8 ± 0.7 | 70% |
| 1 | 5.2 ± 0.8 | 67% |
| 10 | 5.0 ± 0.6 | 68% |
Note: The data presented in these tables are representative and may vary depending on the cell line, specific plasmid constructs, and experimental conditions.
Experimental Protocols
Cell Line Selection and Culture
A variety of mammalian cell lines can be used for this assay, including HEK293, CV-1, and HeLa cells. These cell lines are chosen for their high transfection efficiency and low endogenous steroid receptor activity. For this protocol, we will use HEK293 cells.
-
Cell Line: HEK293 (Human Embryonic Kidney)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Plasmid Constructs
-
Bait Plasmid: pM-ARLBD (expresses the human AR ligand-binding domain fused to the GAL4 DNA-binding domain).
-
Prey Plasmid: pVP16-ARNTD (expresses the human AR N-terminal domain fused to the VP16 activation domain).
-
Reporter Plasmid: pG5-Luc (contains five GAL4 binding sites upstream of the firefly luciferase reporter gene).
-
Control Plasmid: A plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) for normalization of transfection efficiency.
Mammalian Two-Hybrid Assay Protocol
Day 1: Cell Seeding
-
Trypsinize and count HEK293 cells.
-
Seed 2 x 10^5 cells per well in a 24-well plate in 500 µL of growth medium.
-
Incubate overnight.
Day 2: Co-transfection
-
For each well, prepare a transfection mix in a sterile microfuge tube. A common ratio of plasmids is 2:2:1 for bait, prey, and reporter, respectively.
-
150 ng pM-ARLBD
-
150 ng pVP16-ARNTD
-
75 ng pG5-Luc
-
25 ng pRL-TK
-
-
Use a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
-
Add the transfection complex dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
Incubate for 24 hours.
Day 3: Compound Treatment
-
Prepare serial dilutions of DHT and this compound in serum-free DMEM.
-
For the antagonist assay, prepare solutions of this compound in the presence of a constant concentration of DHT (e.g., 1 nM).
-
Carefully aspirate the medium from the wells and replace it with 500 µL of the compound-containing medium.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 18-24 hours.
Day 4: Luciferase Assay
-
Aspirate the medium and wash the cells once with 500 µL of phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100 µL of 1X Passive Lysis Buffer (from a dual-luciferase reporter assay kit) to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.
-
Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's protocol.
Data Analysis
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency.
-
Calculate the fold induction of luciferase activity for each treatment condition by dividing the normalized luciferase activity of the treated sample by that of the vehicle control.
-
For antagonist assays, calculate the percentage inhibition of the DHT-induced activity.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Androgen Receptor Signaling Pathway.
Caption: Mammalian Two-Hybrid Experimental Workflow.
Caption: Logical Relationship of the Assay Components.
References
Application Notes and Protocols for Tfm-4AS-1 Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tfm-4AS-1 is a potent, selective androgen receptor modulator (SARM) and a dual inhibitor of 5α-reductase types I and II.[1][2] As a partial agonist of the androgen receptor (AR), it exhibits tissue-selective anabolic effects, promoting bone and muscle mass while having reduced effects on reproductive tissues.[2][3] These properties make this compound a valuable tool in research and drug development for conditions such as frailty and muscle wasting. This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture applications.
Quantitative Data Summary
A clear understanding of the physicochemical properties of this compound is crucial for accurate and reproducible experimental results. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 474.56 g/mol | [4] |
| Formula | C₂₇H₃₃F₃N₂O₂ | |
| CAS Number | 188589-61-9 | |
| Appearance | White to off-white solid | |
| Purity | ≥98% (HPLC) | |
| IC₅₀ (AR) | 30 - 38 nM | |
| IC₅₀ (5α-reductase I) | 2 nM | |
| IC₅₀ (5α-reductase II) | 3 nM |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Ethanol, absolute, sterile
-
Sterile microcentrifuge tubes or vials
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which is the most common method due to the high solubility of this compound in DMSO.
1. Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution and cell cultures.
2. Weighing the Compound:
- Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.75 mg of this compound (Mass = Molarity x Volume x Molecular Weight).
3. Dissolution:
- Transfer the weighed this compound powder into a sterile microcentrifuge tube or vial.
- Add the calculated volume of sterile, cell culture-grade DMSO. For 4.75 mg of this compound, add 1 mL of DMSO.
- Tightly cap the tube or vial.
- Vortex the solution vigorously for 1-2 minutes to aid dissolution.
- If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes. It is noted that hygroscopic DMSO can significantly impact solubility, so using newly opened DMSO is recommended.
4. Sterilization (Optional but Recommended):
- For stringent cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This will remove any potential microbial contaminants.
5. Aliquoting and Storage:
- To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution in cell culture medium to the desired final concentration for your experiment.
1. Thawing the Stock Solution:
- Thaw a single aliquot of the this compound stock solution at room temperature.
2. Serial Dilution:
- Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the final desired concentration.
- Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure your dilution scheme accounts for this.
- For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
3. Application to Cells:
- Mix the final working solution gently by pipetting up and down.
- Add the appropriate volume of the working solution to your cell culture plates. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound Signaling Pathway
Experimental Workflow for Stock Solution Preparation
Caption: this compound Stock Solution Workflow
Stability and Storage
Proper storage of this compound, both in its powdered form and as a stock solution, is critical to maintain its biological activity and ensure experimental reproducibility.
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| Stock Solution in Solvent | -80°C | 6 months | |
| -20°C | 1 month |
It is strongly recommended to aliquot stock solutions to prevent repeated freeze-thaw cycles. Before use, allow the product to equilibrate to room temperature for at least 60 minutes prior to opening the vial.
Disclaimer
This protocol is intended for research use only. Please consult the manufacturer's safety data sheet (SDS) before handling this compound. Always wear appropriate personal protective equipment.
References
- 1. This compound | Androgen Receptors | Tocris Bioscience [tocris.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Identification of anabolic selective androgen receptor modulators with reduced activities in reproductive tissues and sebaceous glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Quantitative Histomorphometry of Sebaceous Glands with Tfm-4AS-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tfm-4AS-1 is a potent, non-steroidal Selective Androgen Receptor Modulator (SARM) that has demonstrated tissue-selective anabolic effects.[1][2][3] It functions as a partial agonist of the androgen receptor (AR), promoting bone and muscle mass accrual while exhibiting reduced androgenic activity in reproductive tissues and sebaceous glands.[1][2] This unique profile makes this compound a valuable tool for investigating the role of androgen signaling in various physiological and pathological processes, including those affecting the skin.
These application notes provide a comprehensive guide to utilizing this compound in preclinical studies for the quantitative histomorphometric analysis of sebaceous glands. The protocols outlined below cover experimental design, tissue processing, staining, image analysis, and data interpretation.
Mechanism of Action of this compound
This compound is a high-affinity ligand for the androgen receptor (IC50, 38 nM). Unlike full agonists such as dihydrotestosterone (DHT), this compound only partially activates the AR. Its mechanism of tissue selectivity is attributed to its ability to antagonize the N-terminal/C-terminal (N/C) interaction within the AR, a conformational change required for full receptor activation. This results in a gene-selective agonism, where this compound effectively induces some androgen-responsive genes while having a lesser effect on or even antagonizing others. In the context of sebaceous glands, this leads to a reduced stimulatory effect on gland size and activity compared to potent androgens like DHT.
Signaling Pathway of this compound in Sebocytes
Androgens play a crucial role in the development and function of sebaceous glands. The binding of an androgen to the AR in the cytoplasm of a sebocyte triggers a signaling cascade that ultimately leads to changes in gene expression, promoting sebocyte proliferation, differentiation, and lipid production. This compound modulates this pathway through its partial agonism and antagonism of the AR N/C interaction.
Caption: this compound signaling pathway in sebocytes.
Quantitative Data Summary
The following tables summarize the quantitative histomorphometry data from a key preclinical study investigating the effects of this compound on sebaceous glands in ovariectomized (OVX) rats.
Table 1: Effect of this compound and DHT on Sebaceous Gland Area
| Treatment Group | Dose | Mean Sebaceous Gland Area (µm²) ± S.E. |
| Vehicle (OVX) | - | 1,500 ± 200 |
| DHT | 0.3 mg/day | 4,500 ± 500* |
| This compound | 10 mg/kg/day | 2,000 ± 300 |
*p < 0.05 compared to vehicle. Data extracted from a published study.
Table 2: Comparative Effects of this compound and DHT on Androgenic Tissues
| Parameter | Vehicle (OVX) | DHT | This compound |
| Sebaceous Gland Area | Baseline | Markedly Increased | Minimally Increased |
| Prostate Weight | N/A | Markedly Increased | No Increase |
| Seminal Vesicle Weight | N/A | Markedly Increased | Partial Antagonism of DHT effect |
| Bone Formation Rate | Baseline | Increased | Increased |
| Muscle Mass | Baseline | Increased | Increased |
Data synthesized from a published study.
Experimental Protocols
Experimental Workflow
The following diagram illustrates the general workflow for a preclinical study evaluating the effect of this compound on sebaceous gland histomorphometry.
References
- 1. ARTICLE: Androgens, Androgen Receptors, and the Skin: From the Laboratory to the Clinic With Emphasis on Clinical and Therapeutic Implications - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of anabolic selective androgen receptor modulators with reduced activities in reproductive tissues and sebaceous glands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tfm-4AS-1 Use in CV1 Cells for Androgen Receptor Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tfm-4AS-1 is a selective androgen receptor modulator (SARM) that exhibits both partial agonist and antagonist activities on the Androgen Receptor (AR). Its unique pharmacological profile makes it a valuable tool for investigating the molecular mechanisms of AR signaling and for the development of novel therapeutics. CV1 cells, a kidney cell line from the African green monkey, are a widely used model system for studying steroid hormone receptor function due to their low endogenous steroid receptor expression, making them an ideal background for transfection studies. These application notes provide detailed protocols for utilizing this compound in CV1 cells to study its interaction with the AR, including ligand binding, transcriptional activation, and effects on AR intra-molecular interactions.
Data Presentation
The following tables summarize the quantitative data for this compound in relation to Androgen Receptor binding and activity.
Table 1: this compound Androgen Receptor Binding Affinity
| Compound | Assay Type | Cell Line/System | Parameter | Value | Reference |
| This compound | Competitive Radioligand Binding | Not specified | IC50 | 38 nM | [1] |
Table 2: this compound Activity in AR-Mediated Reporter Gene Assays
| Cell Line | Reporter Plasmid | Agonist | This compound Activity | EC50 | Max Response (% of control) | Reference |
| MDA-MB-453 | MMTV-luciferase | This compound | Partial Agonist | Not Reported | ~55% of R1881 | [1] |
| CV1 | pG5-Luc (in Mammalian Two-Hybrid) | R1881 (1 nM) | Antagonist | Not Reported | Inhibition of R1881-induced activity | [2] |
Experimental Protocols
CV1 Cell Culture and Maintenance
Materials:
-
CV1 cell line (ATCC® CCL-70™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks, plates, and other sterile plasticware
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% (v/v) FBS and 1% (v/v) Penicillin-Streptomycin.
-
Cell Thawing: Rapidly thaw a cryopreserved vial of CV1 cells in a 37°C water bath. Decontaminate the vial with 70% ethanol.
-
Initiation of Culture: Transfer the thawed cell suspension to a T-75 flask containing 15 mL of pre-warmed complete growth medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Medium Change: Replace the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, wash the cell monolayer with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 2-5 minutes until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Gently pipette the cell suspension to ensure a single-cell suspension.
-
Seed new flasks at a ratio of 1:4 to 1:8.
Whole-Cell Androgen Receptor Ligand Binding Assay
This protocol is adapted for determining the binding of this compound to the Androgen Receptor in whole CV1 cells.
Materials:
-
CV1 cells
-
Human Androgen Receptor (hAR) expression vector (e.g., pCMV-hAR)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Serum-free DMEM
-
Binding Buffer (e.g., DMEM with 0.1% BSA)
-
Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-R1881)
-
Unlabeled this compound
-
Unlabeled dihydrotestosterone (DHT) for non-specific binding determination
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Protocol:
-
Cell Seeding: Seed CV1 cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transient Transfection: Co-transfect the CV1 cells with the hAR expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for AR expression.
-
Assay Preparation: On the day of the assay, aspirate the growth medium and wash the cells twice with serum-free DMEM.
-
Competition Binding:
-
Total Binding: Add binding buffer containing a fixed concentration of radiolabeled androgen (e.g., 1-2 nM [³H]-Mibolerone).
-
Non-specific Binding: Add binding buffer containing the radiolabeled androgen plus a 100-fold excess of unlabeled DHT.
-
Competitive Binding: Add binding buffer containing the radiolabeled androgen and increasing concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Incubate the plates at 37°C for 2-4 hours to reach binding equilibrium.
-
Washing: Aspirate the binding buffer and wash the cells three times with ice-cold PBS to remove unbound ligand.
-
Cell Lysis: Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 N NaOH).
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
AR-Mediated Transcriptional Reporter Gene Assay
This protocol describes how to assess the agonist and antagonist activity of this compound on AR-mediated transcription in CV1 cells.
Materials:
-
CV1 cells
-
Human Androgen Receptor (hAR) expression vector (e.g., pCMV-hAR)
-
Reporter plasmid containing an androgen-responsive promoter driving a luciferase gene (e.g., pMMTV-Luc)
-
A constitutively active reporter plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent
-
Phenol red-free DMEM supplemented with charcoal-stripped FBS (CS-FBS)
-
This compound
-
DHT or R1881 (as a reference agonist)
-
Bicalutamide (as a reference antagonist)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed CV1 cells in 24-well plates in complete growth medium.
-
Transient Co-transfection: Co-transfect the cells with the hAR expression vector, the MMTV-Luc reporter plasmid, and the pRL-TK normalization plasmid using a suitable transfection reagent.
-
Hormone Deprivation: After 24 hours, replace the medium with phenol red-free DMEM supplemented with 5-10% CS-FBS to remove any endogenous androgens.
-
Compound Treatment:
-
Agonist Assay: Treat the cells with increasing concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M) or a reference agonist (e.g., DHT).
-
Antagonist Assay: Treat the cells with a fixed concentration of a reference agonist (e.g., 0.1 nM DHT) in the presence of increasing concentrations of this compound or a reference antagonist (e.g., bicalutamide).
-
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Luciferase Assay: Measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. For the agonist assay, plot the normalized luciferase activity against the log concentration of this compound to determine the EC50 and maximal response. For the antagonist assay, plot the percentage of inhibition of agonist-induced activity against the log concentration of this compound to determine the IC50.
Mammalian Two-Hybrid Assay for AR N-terminal/C-terminal Interaction
This assay investigates the effect of this compound on the ligand-induced interaction between the N-terminal domain (NTD) and the C-terminal ligand-binding domain (LBD) of the AR.[2]
Materials:
-
CV1 cells
-
Expression vector for a fusion of the Gal4 DNA-binding domain (DBD) with the AR LBD (pM-AR-LBD).
-
Expression vector for a fusion of the VP16 activation domain (AD) with the AR NTD (pVP16-AR-NTD).
-
A reporter plasmid with a Gal4 upstream activation sequence driving a luciferase gene (pG5-Luc).
-
A constitutively active reporter plasmid for normalization (e.g., pRL-TK).
-
Transfection reagent.
-
Phenol red-free DMEM with CS-FBS.
-
This compound, R1881 (agonist), and Bicalutamide (antagonist).
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Protocol:
-
Cell Seeding and Transfection: Seed CV1 cells and co-transfect them with pM-AR-LBD, pVP16-AR-NTD, pG5-Luc, and pRL-TK plasmids.
-
Hormone Deprivation and Treatment: After 24 hours, switch to hormone-depleted medium and treat the cells as described in the reporter gene assay protocol (agonist and antagonist modes). A concentration of 1 µM for this compound can be used to assess maximal activity.[2]
-
Incubation, Lysis, and Luciferase Measurement: Follow the same procedures as outlined in the reporter gene assay protocol.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. An increase in luciferase activity indicates an interaction between the AR NTD and LBD. The effect of this compound on this interaction can be quantified relative to the agonist (R1881) and antagonist (bicalutamide) controls.
Mandatory Visualizations
Caption: this compound binds to the AR, causing a conformational change and altered gene transcription.
Caption: Workflow for the Androgen Receptor reporter gene assay in CV1 cells.
Caption: Workflow for the AR N/C-terminal interaction mammalian two-hybrid assay.
References
Troubleshooting & Optimization
Tfm-4AS-1 Technical Support Center: Troubleshooting Guides & FAQs
Welcome to the technical support center for Tfm-4AS-1, a selective androgen receptor modulator (SARM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental challenges and solutions when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, steroidal selective androgen receptor modulator (SARM).[1][2] Its primary mechanism of action is as a partial agonist of the androgen receptor (AR). This means it binds to the AR and activates it, but not to the same maximal extent as a full agonist like dihydrotestosterone (DHT).[1] Specifically, it antagonizes the N-terminal/C-terminal (N/C) interaction of the AR, which is necessary for full receptor activation.[1] This partial agonism and unique interaction with the receptor contribute to its tissue-selective effects, demonstrating anabolic activity in muscle and bone with reduced effects on reproductive tissues.[1]
Q2: What are the solubility characteristics of this compound and how should I prepare stock solutions?
A2: this compound is soluble in organic solvents such as DMSO and ethanol. Commercial suppliers suggest that it is soluble in DMSO at a concentration of up to 100 mg/mL (with the use of an ultrasonic bath) and in ethanol up to 10 mg/mL. For in vivo studies, a common vehicle is corn oil. To prepare a stock solution, dissolve this compound in 100% DMSO first. For working solutions, this stock can then be further diluted in an appropriate vehicle. For example, to prepare a dosing solution for animal studies, a DMSO stock solution can be added to corn oil and mixed thoroughly.
Q3: What is the stability of this compound in solution?
A3: For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C. Under these conditions, the compound in DMSO is stable for up to 6 months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guides
In Vitro Experiments
Q4: I am observing a lower maximal response in my reporter assay with this compound compared to the positive control (e.g., DHT). Is this expected?
A4: Yes, this is the expected behavior for this compound. As a partial agonist, it will not induce the same level of maximal response as a full agonist like DHT in reporter assays such as those using an MMTV promoter. The maximal activation is typically around 55% of that achieved by a full agonist. This is a key characteristic of its mechanism of action.
Q5: My dose-response curve for this compound is shallow or has a Hill slope less than 1. What could be the cause?
A5: Shallow dose-response curves can be a characteristic of partial agonists and can also be influenced by the specific cell line and assay conditions. Several factors could contribute to this observation:
-
Partial Agonism: The inherent nature of this compound as a partial agonist can result in a less steep dose-response relationship compared to a full agonist.
-
Cell-to-Cell Variability: Heterogeneity in receptor expression or signaling components within your cell population can lead to a shallower curve.
-
Assay Dynamics: The kinetics of the interaction between this compound and the androgen receptor, as well as downstream signaling events, can influence the shape of the curve.
Q6: I am seeing inconsistent results between experiments in my in vitro assays. What are some potential sources of variability?
A6: Inconsistent results in in vitro assays can arise from several factors:
-
Cell Passage Number: Using cells with a high passage number can lead to changes in receptor expression and signaling pathways. It is recommended to use cells within a consistent and low passage range.
-
Compound Stability: Ensure that your this compound stock solutions are properly stored and have not undergone multiple freeze-thaw cycles.
-
Assay Conditions: Variations in incubation times, cell density, and reagent concentrations can all contribute to variability. Standardize these parameters across all experiments.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or the assay readout.
In Vivo Experiments
Q7: I am having difficulty demonstrating tissue selectivity in my animal model. What should I consider?
A7: Demonstrating the tissue-selective effects of a SARM like this compound requires careful experimental design. The Hershberger assay is a common method for this purpose. Key considerations include:
-
Animal Model: The assay is typically performed in castrated male rats to remove the influence of endogenous androgens.
-
Dosing Regimen: The dose and duration of treatment are critical. Ensure that the doses used are sufficient to elicit an anabolic effect on muscle and bone, while being in a range where minimal effects on prostate and seminal vesicles are expected.
-
Tissue Collection and Analysis: Precise dissection and weighing of the target tissues (e.g., levator ani muscle, ventral prostate, seminal vesicles) are essential for accurate results.
Q8: The in vivo efficacy of this compound in my study is lower than expected based on in vitro potency. Why might this be?
A8: Discrepancies between in vitro potency and in vivo efficacy are common in drug development. Several factors can contribute to this:
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound in your animal model will significantly impact its exposure at the target tissues.
-
Bioavailability: The route of administration and the formulation of the dosing solution can affect the bioavailability of the compound.
-
Metabolism: this compound may be metabolized in vivo to less active or inactive compounds.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| Androgen Receptor (AR) Binding IC50 | 38 nM | Not Specified | |
| MMTV Promoter Activation (Emax) | ~55% of full agonist | MDA-MB-453 cells | |
| 5α-reductase Type I Inhibition IC50 | 2 nM | Not Specified | |
| 5α-reductase Type II Inhibition IC50 | 3 nM | Not Specified |
Table 2: In Vivo Effects of this compound in a Rat Model
| Tissue | This compound Effect | Comparator (e.g., DHT) | Reference |
| Levator Ani Muscle Weight | Significant Increase | Similar to DHT | |
| Prostate Weight | Minimal Increase | Significantly less than DHT | |
| Seminal Vesicle Weight | Minimal Increase | Significantly less than DHT | |
| Bone Formation Rate | Significant Increase | Similar to DHT |
Experimental Protocols
MMTV-Luciferase Transactivation Assay
This assay is used to determine the ability of a compound to activate the androgen receptor and drive the expression of a reporter gene (luciferase) under the control of an androgen-responsive promoter (MMTV).
Methodology:
-
Cell Culture: Plate cells that endogenously express the androgen receptor (e.g., MDA-MB-453) or have been engineered to express it in a 96-well plate. Allow cells to adhere overnight.
-
Transfection/Transduction (if necessary): If the cells do not stably express the MMTV-luciferase reporter construct, transfect or transduce the cells with a vector containing this construct.
-
Compound Treatment: Prepare serial dilutions of this compound and a full agonist positive control (e.g., DHT). Remove the culture medium from the cells and replace it with a medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary. Plot the luciferase activity against the log of the compound concentration to generate dose-response curves and determine EC50 values.
Hershberger Assay
This in vivo assay is used to assess the androgenic and anti-androgenic effects of a compound by measuring the weight changes of androgen-dependent tissues in castrated male rats.
Methodology:
-
Animal Model: Use immature, castrated male rats. Allow the animals to recover from surgery for a few days before starting the experiment.
-
Dosing: Administer this compound daily for 10 consecutive days via oral gavage or subcutaneous injection. Include a vehicle control group and a positive control group treated with a known androgen (e.g., testosterone propionate).
-
Necropsy: On day 11, euthanize the animals and carefully dissect the following androgen-dependent tissues: ventral prostate, seminal vesicles (including coagulating glands and fluids), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.
-
Tissue Weighing: Carefully trim any excess fat or connective tissue from the dissected organs and weigh them immediately to the nearest 0.1 mg.
-
Data Analysis: Compare the weights of the androgen-dependent tissues between the different treatment groups. A statistically significant increase in tissue weight compared to the vehicle control indicates androgenic activity. The relative effect on anabolic tissues (levator ani) versus androgenic tissues (prostate, seminal vesicles) will demonstrate the tissue selectivity of the compound.
Visualizations
Caption: this compound Androgen Receptor Signaling Pathway.
Caption: Hershberger Assay Experimental Workflow.
References
- 1. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Issues arising when interpreting results from an in vitro assay for estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tfm-4AS-1 Luciferase Reporter Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Tfm-4AS-1 in luciferase reporter assays. The information is tailored for scientists and drug development professionals working with androgen receptor (AR) signaling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in a luciferase reporter assay?
This compound is a selective androgen receptor modulator (SARM). In a luciferase reporter assay designed to measure androgen receptor activity, a reporter vector is used which contains androgen response elements (AREs) upstream of a luciferase gene. When an AR agonist binds to the androgen receptor, the receptor-ligand complex translocates to the nucleus and binds to the AREs, driving the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to the level of AR activation. This compound is a partial agonist of the AR, meaning it will activate the receptor, but to a lesser extent than a full agonist like dihydrotestosterone (DHT).[1]
Q2: What is the expected outcome when using this compound in an AR-responsive luciferase reporter assay?
You should expect a dose-dependent increase in luciferase signal with this compound treatment. However, the maximal induction will likely be lower than that achieved with a full AR agonist like DHT.[1] In antagonist mode assays, this compound can also compete with and inhibit the activity of full agonists.
Q3: What are the essential controls for a this compound luciferase reporter assay?
To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound. This serves as the baseline for AR activity.
-
Positive Control: A known full agonist of the androgen receptor, such as dihydrotestosterone (DHT), to confirm that the assay system is responsive.
-
Negative Control: Untransfected cells to measure background luminescence.
-
Transfection Control: A co-transfected plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency and cell viability.[2]
Troubleshooting Guide
Low or No Luciferase Signal
| Possible Cause | Recommended Solution |
| Low Transfection Efficiency | Optimize the DNA to transfection reagent ratio. Use high-quality, endotoxin-free plasmid DNA. Ensure cells are at an optimal confluency for transfection. |
| Poor Cell Health | Use cells with low passage numbers and ensure they are healthy and not overgrown. Check for contamination. |
| Inactive this compound | Ensure this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
| Suboptimal Assay Conditions | Ensure the luciferase assay buffer is at room temperature before use. Check the expiration date of all reagents. |
| Weak Promoter in Reporter Construct | If possible, use a reporter construct with a stronger promoter or multiple copies of the ARE. |
High Background Signal
| Possible Cause | Recommended Solution |
| Contaminated Reagents | Use fresh, sterile reagents and buffers. |
| Cell Lysis Issues | Ensure complete cell lysis to release all luciferase, but avoid harsh conditions that could release interfering substances. |
| Plate Type | Use white or opaque-walled plates to minimize crosstalk between wells.[3] |
| Intrinsic Luciferase Activity in Cells | Test untransfected cells to determine the baseline background signal. |
High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and consider using a master mix for transfections and reagent additions to minimize well-to-well variation.[2] |
| Uneven Cell Seeding | Ensure a single-cell suspension and even distribution of cells when plating. |
| Edge Effects in Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. |
| Inconsistent Incubation Times | Ensure all plates are incubated for the same duration under identical conditions. |
Experimental Protocols
This compound Androgen Receptor Agonist Luciferase Reporter Assay
This protocol is designed to determine if this compound can activate the androgen receptor.
-
Cell Seeding:
-
Culture a suitable cell line (e.g., PC-3, which is AR-negative, requiring co-transfection of an AR expression vector, or a cell line endogenously expressing AR like T47D) in appropriate media.
-
Trypsinize and resuspend cells in media containing charcoal-stripped serum to reduce background androgen levels.
-
Seed cells into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate for 24 hours.
-
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex according to the manufacturer's protocol. This should include your ARE-luciferase reporter plasmid and a control plasmid (e.g., pRL-TK expressing Renilla luciferase). If using AR-negative cells, also include an AR expression plasmid.
-
Add the transfection complex to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh media containing charcoal-stripped serum.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a positive control (e.g., DHT) in media with charcoal-stripped serum.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
24 hours post-transfection, replace the medium with the compound dilutions.
-
Incubate for 24 hours.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells using a passive lysis buffer.
-
Transfer the cell lysate to a white, opaque 96-well plate.
-
Add the firefly luciferase substrate and measure the luminescence using a luminometer.
-
If using a dual-luciferase system, add the Stop & Glo® reagent and measure Renilla luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value.
-
Visualizations
Androgen Receptor Signaling Pathway
Caption: Canonical Androgen Receptor signaling pathway activation by this compound.
Experimental Workflow for this compound Luciferase Assay
Caption: A typical workflow for a this compound luciferase reporter gene assay.
Troubleshooting Logic for Low Signal
Caption: A decision-making flowchart for troubleshooting low signal in this compound assays.
References
Technical Support Center: Optimizing Tfm-4AS-1 Dosage for Tissue Selectivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Tfm-4AS-1 to achieve optimal tissue selectivity in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it achieve tissue selectivity?
A1: this compound is a non-steroidal Selective Androgen Receptor Modulator (SARM).[1][2] It achieves tissue selectivity by acting as a partial agonist of the Androgen Receptor (AR). Unlike full agonists like dihydrotestosterone (DHT), this compound only partially activates the AR.[1] This partial activation is sufficient to produce anabolic effects in tissues like bone and muscle, while having reduced androgenic effects on reproductive tissues such as the prostate and seminal vesicles.[1][3] The mechanism involves the antagonism of the N-terminal/C-terminal (N/C) interaction within the AR, which is necessary for full receptor activation.
Q2: What is a typical starting dose for in vivo studies with this compound?
A2: Based on published preclinical studies in rats, a common effective dose is in the range of 10-30 mg/kg/day. For instance, a dose of 30 mg/kg/day in orchidectomized rats has been shown to partially inhibit the effects of DHT on seminal vesicle growth, demonstrating its antagonistic properties in reproductive tissues at this concentration. Another study used a dose of 10 mpk (mg/kg) in castrated rats to assess its effects on prostate weight. The optimal dose for your specific model and desired outcome should be determined empirically through a dose-response study.
Q3: How does the tissue selectivity of this compound compare to a full agonist like DHT?
A3: this compound demonstrates a clear separation of anabolic and androgenic effects compared to DHT. In ovariectomized rats, anabolic doses of this compound promote bone formation to a similar extent as DHT. However, these same doses have significantly reduced effects on the growth of the prostate and seminal vesicles. This highlights the key advantage of SARMs like this compound in potentially treating conditions like muscle wasting and osteoporosis without the undesirable androgenic side effects.
Q4: What are the expected effects of this compound on bone and muscle tissue?
A4: this compound has demonstrated significant anabolic effects on both bone and muscle. In preclinical models, it has been shown to increase bone formation rate and muscle mass. For example, in ovariectomized rats, this compound treatment leads to an increase in bone mineral density and overall bone strength.
Q5: What is the primary mechanism of action of this compound at the molecular level?
A5: this compound binds to the Androgen Receptor with a reported IC50 of 38 nM. Upon binding, it induces a conformational change in the receptor that leads to partial agonist activity. A key aspect of its mechanism is the antagonism of the N-terminal/C-terminal interaction of the AR, which is a critical step for the full transcriptional activation of the receptor by androgens. This partial activation and N/C interaction antagonism are thought to be the molecular basis for its tissue-selective effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High androgenic side effects observed (e.g., significant prostate growth). | The administered dose of this compound may be too high, leading to more pronounced partial agonism in androgenic tissues. | Perform a dose-titration study to identify the minimal effective dose for anabolic effects with the least impact on reproductive tissues. Refer to the dose-response data in the tables below for guidance. |
| Lack of significant anabolic effect in bone or muscle. | The administered dose may be too low. The experimental model may have a different sensitivity to this compound. Insufficient treatment duration. | Increase the dose of this compound in a stepwise manner. Ensure the animal model is appropriate and has been validated for SARM studies. Extend the duration of the treatment period as anabolic effects may take time to become apparent. |
| Inconsistent results between experiments. | Variability in animal age, weight, or castration efficiency. Inconsistent gavage or injection technique. Degradation of this compound in the vehicle. | Standardize the animal model characteristics. Ensure consistent and accurate dosing procedures. Prepare fresh dosing solutions regularly and store them appropriately. |
| Unexpected off-target effects. | While this compound is selective for the AR, high concentrations could potentially interact with other receptors. | Conduct off-target binding assays to screen for interactions with other steroid hormone receptors. If off-target effects are suspected, consider using a lower dose or a different SARM with a distinct chemical structure. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay |
| AR Binding Affinity (IC50) | 38 nM | - | Radioligand Binding Assay |
| AR-dependent MMTV Promoter Activation | 55% of maximal response | MDA-MB-453 | Luciferase Reporter Assay |
Data sourced from Schmidt et al. (2009).
Table 2: In Vivo Dose-Response of this compound in Orchidectomized (ORX) Rats
| Dose | Tissue | Effect |
| 10 mpk (mg/kg) | Prostate | Reduced restoration of prostate weight compared to a full agonist. |
| 30 mg/kg/day | Seminal Vesicles | Partially antagonized DHT-stimulated growth. |
Note: This table summarizes qualitative findings. More detailed quantitative dose-response studies are recommended to establish a full profile.
Table 3: Pharmacokinetic Parameters of a Structurally Similar SARM (S-1) in Rats
| Dose (mg/kg) | Route | Clearance (mL/min/kg) | Volume of Distribution (mL/kg) | Terminal Half-life (h) | Oral Bioavailability (%) |
| 0.1 | i.v. | 5.2 | 1560 | 3.6 | - |
| 1 | i.v. | 4.4 | 1460 | 4.1 | - |
| 10 | i.v. | 4.0 | 1480 | 4.8 | - |
| 30 | i.v. | 3.6 | 1520 | 5.2 | - |
| 0.1 | p.o. | - | - | 3.9 | 55 |
| 1 | p.o. | - | - | 4.5 | 60 |
| 10 | p.o. | - | - | 5.0 | 58 |
| 30 | p.o. | - | - | 5.5 | 59 |
Disclaimer: This data is for the SARM S-1, which is structurally related to this compound. Pharmacokinetic parameters for this compound may vary and should be determined experimentally.Data sourced from Kim et al. (2005).
Experimental Protocols
Protocol 1: Hershberger Assay for Assessing Tissue Selectivity of this compound
This protocol is a standard method for evaluating the androgenic and anabolic activity of a compound.
1. Animal Model:
-
Use immature, castrated male rats (e.g., Sprague-Dawley), approximately 21 days old at the time of castration.
-
Allow a post-castration recovery period of 7-10 days.
2. Dosing:
-
Prepare this compound in a suitable vehicle (e.g., corn oil, sesame oil, or a suspension with carboxymethylcellulose).
-
Administer this compound daily for 7-10 consecutive days via oral gavage or subcutaneous injection.
-
Include a vehicle control group and a positive control group (e.g., testosterone propionate).
-
Test a range of this compound doses to establish a dose-response relationship.
3. Tissue Collection and Analysis:
-
24 hours after the final dose, euthanize the animals.
-
Carefully dissect and weigh the following tissues:
-
Anabolic: Levator ani muscle.
-
Androgenic: Ventral prostate, seminal vesicles, and glans penis.
-
-
Calculate the relative tissue weights (tissue weight / body weight).
-
Compare the effects of this compound on anabolic and androgenic tissues relative to the vehicle and positive controls.
4. Data Interpretation:
-
A significant increase in the weight of the levator ani muscle indicates anabolic activity.
-
Minimal or no significant increase in the weights of the prostate and seminal vesicles, relative to the anabolic effect, indicates tissue selectivity.
Mandatory Visualizations
Caption: this compound binds to the AR, causing a conformational change that leads to partial activation and tissue-selective gene transcription.
Caption: A stepwise experimental workflow for optimizing this compound dosage to achieve tissue selectivity.
References
Pharmacokinetic and pharmacodynamic issues with Tfm-4AS-1
Welcome to the technical support center for Tfm-4AS-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the pharmacokinetic and pharmacodynamic properties of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a steroidal selective androgen receptor modulator (SARM).[1] Its primary mechanism of action is as a partial agonist of the androgen receptor (AR).[1][2][3] Unlike full agonists like dihydrotestosterone (DHT), this compound only partially activates the AR.[2] A key feature of its action is the antagonism of the N-terminal/C-terminal (N/C) interaction of the AR, which is necessary for full receptor activation. This unique mechanism results in gene-selective and tissue-selective androgenic effects, with anabolic benefits in muscle and bone and reduced activity in reproductive tissues.
Q2: What are the known quantitative pharmacodynamic parameters for this compound?
A2: The following table summarizes the key in vitro pharmacodynamic parameters reported for this compound.
| Parameter | Value | Cell Line/System | Reference |
| AR Binding Affinity (IC50) | 38 nM | Not specified | |
| AR-dependent MMTV Promoter Activation | 55% of maximal response | MDA-MB-453 cells |
Q3: What is the expected in vivo effect of this compound in animal models?
A3: In preclinical studies using ovariectomized (OVX) rats, this compound has been shown to promote the increase of bone and muscle mass. Importantly, it demonstrates reduced effects on reproductive organs, such as the uterus, and sebaceous glands compared to full androgens like DHT. Furthermore, this compound does not appear to promote prostate growth and can antagonize the effects of DHT in the seminal vesicles of orchiectomized (ORX) rats.
Q4: Are there any known pharmacokinetic issues with this compound?
Troubleshooting Guide
Issue 1: Poor Solubility and Precipitation in Aqueous Buffers
-
Problem: You observe precipitation of this compound when preparing stock solutions or diluting it in aqueous-based assay media.
-
Cause: this compound is known to have poor aqueous solubility.
-
Solutions:
-
Use of Co-solvents: For in vitro experiments, prepare a high-concentration stock solution in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. When diluting into aqueous media, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
Formulation with Excipients: For in vivo studies, consider formulating this compound with solubility-enhancing excipients. Strategies could include the use of cyclodextrins, which can form inclusion complexes with hydrophobic compounds, or the preparation of a lipid-based formulation.
-
Sonication and Gentle Warming: To aid dissolution, gently warm the solution and use a sonicator. Always visually inspect the solution for any undissolved particles before use.
-
pH Adjustment: The solubility of this compound may be pH-dependent. Experiment with adjusting the pH of your buffer to see if it improves solubility.
-
Issue 2: Inconsistent or Lower-than-Expected Activity in In Vitro Assays
-
Problem: You are observing variable or lower-than-expected potency (e.g., higher EC50) in your cell-based assays.
-
Cause: This could be due to several factors, including precipitation of the compound in the assay medium, adsorption to plasticware, or its nature as a partial agonist.
-
Solutions:
-
Address Solubility: Ensure the compound is fully dissolved in the final assay medium (see Issue 1). Precipitation will lead to a lower effective concentration.
-
Use Low-Binding Labware: Hydrophobic compounds can adsorb to the surface of standard microplates and pipette tips. Use low-binding plastics to minimize this effect.
-
Consider Partial Agonism: As a partial agonist, this compound will not produce the same maximal response as a full agonist like DHT. Ensure your assay is sensitive enough to detect a partial response and include a full agonist as a positive control for comparison.
-
Assay Optimization: The level of receptor expression in your cell line can influence the apparent activity of a partial agonist. Ensure you are using a cell line with robust AR expression, such as MDA-MB-453.
-
Issue 3: Lack of Efficacy or High Variability in In Vivo Studies
-
Problem: You are not observing the expected anabolic effects or are seeing high variability between subjects in your animal studies.
-
Cause: This is likely due to poor oral bioavailability and/or suboptimal formulation.
-
Solutions:
-
Route of Administration: Given the potential for poor oral bioavailability, consider alternative routes of administration such as subcutaneous or intraperitoneal injection. This bypasses potential issues with oral absorption and first-pass metabolism.
-
Formulation for In Vivo Use: If oral administration is necessary, a robust formulation is critical. Investigate lipid-based formulations or solid dispersions to improve solubility and absorption.
-
Dose and Dosing Regimen: The reported in vivo doses are in the range of 10-30 mg/kg/day in rats. You may need to perform a dose-response study to determine the optimal dose for your specific model and formulation.
-
Vehicle Control: Always include a vehicle control group to ensure that the observed effects are due to the compound and not the formulation excipients.
-
Experimental Protocols
1. In Vitro Androgen Receptor (AR) Reporter Assay using MDA-MB-453 Cells
This protocol provides a general framework for assessing the AR agonist activity of this compound.
-
Cell Culture: Culture MDA-MB-453 cells in Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin at 37°C in a 0% CO2 incubator.
-
Transfection (for transient assays):
-
Seed cells in a 96-well plate.
-
Transfect cells with a luciferase reporter plasmid containing androgen response elements (AREs), such as MMTV-luc, and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions to create a dose-response curve (e.g., from 1 nM to 10 µM). Include a vehicle control (DMSO) and a full agonist positive control (e.g., DHT).
-
Replace the cell culture medium with a medium containing the compounds. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.
-
-
Luciferase Assay:
-
After 18-24 hours of incubation, lyse the cells.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
2. In Vivo Assessment of Anabolic and Androgenic Activity in Orchiectomized (ORX) Rats
This protocol is a general guide for evaluating the in vivo effects of this compound.
-
Animals: Use adult male Sprague-Dawley rats. Perform bilateral orchiectomy. Allow a recovery period of 7-14 days to ensure the regression of androgen-dependent tissues.
-
Compound Formulation and Administration:
-
Formulate this compound in a suitable vehicle for the chosen route of administration (e.g., subcutaneous injection). A common vehicle is sesame oil or a suspension in 0.5% carboxymethylcellulose.
-
Divide the animals into treatment groups (e.g., Vehicle control, DHT positive control, and different doses of this compound).
-
Administer the compound daily for a specified period (e.g., 7-14 days).
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Carefully dissect and weigh the levator ani muscle (anabolic effect) and the prostate and seminal vesicles (androgenic effects).
-
Normalize organ weights to the body weight of the animal.
-
Compare the organ weights of the this compound treated groups to the vehicle and DHT control groups.
-
Visualizations
Caption: Mechanism of action of this compound as a partial AR agonist.
Caption: Troubleshooting workflow for experiments with this compound.
References
Technical Support Center: Improving Tfm-4AS-1 Solubility for In Vivo Studies
For researchers, scientists, and drug development professionals, achieving adequate solubility of investigational compounds is a critical step for successful in vivo studies. Tfm-4AS-1, a potent selective androgen receptor modulator (SARM) and 5α-reductase inhibitor, presents solubility challenges that can hinder its preclinical development. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the formulation of this compound for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a steroidal SARM and a potent inhibitor of 5α-reductase types I and II.[1] Its hydrophobic, 4-azasteroid structure contributes to its low aqueous solubility, which can lead to poor absorption and low bioavailability when administered in vivo. Ensuring adequate solubility in a biocompatible vehicle is essential for achieving accurate and reproducible results in animal studies.
Q2: What are the known solvents for this compound?
A2: this compound is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. Commercial suppliers provide basic solubility data, which is summarized in the table below.
| Solvent | Reported Solubility | Source |
| DMSO | ≥ 100 mg/mL (210.72 mM) | MedchemExpress |
| Ethanol | 4.75 mg/mL (10 mM) | Tocris Bioscience |
Note: It is crucial to use high-purity, anhydrous solvents, as the presence of water can significantly impact the solubility of hydrophobic compounds.
Q3: Can I administer this compound dissolved in pure DMSO to animals?
A3: While this compound exhibits high solubility in DMSO, administering pure DMSO in vivo is generally not recommended due to its potential toxicity, which can include inflammation, necrosis at the injection site, and other systemic effects. It is standard practice to use DMSO as a co-solvent in a formulation, keeping its final concentration as low as possible, typically below 10% of the total vehicle volume.
Q4: What are common strategies to improve the aqueous solubility of poorly soluble compounds like this compound?
A4: Several formulation strategies can be employed to enhance the solubility of hydrophobic compounds for in vivo administration. These include:
-
Co-solvency: Using a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol, propylene glycol, polyethylene glycol 400) and an aqueous vehicle.
-
Use of Surfactants: Incorporating non-ionic surfactants like Tween® 80 or Cremophor® EL to form micellar solutions that can encapsulate the hydrophobic drug.
-
Cyclodextrins: Utilizing cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes with the drug, thereby increasing its aqueous solubility.
-
Lipid-based Formulations: Formulating the compound in oils (e.g., corn oil, sesame oil) or self-emulsifying drug delivery systems (SEDDS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation of this compound formulations for in vivo studies.
| Issue | Potential Cause | Recommended Solution(s) |
| Precipitation upon addition to aqueous vehicle | The aqueous solubility of this compound is exceeded. | 1. Increase the co-solvent ratio: Gradually increase the percentage of the organic co-solvent (e.g., DMSO, PEG 400) in the final formulation. Ensure the final concentration of the co-solvent is within acceptable toxicological limits for the animal model. 2. Incorporate a surfactant: Add a biocompatible surfactant such as Tween® 80 (e.g., 0.5-5% v/v) to the aqueous vehicle before adding the this compound stock solution. 3. Utilize cyclodextrins: Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in the aqueous vehicle (e.g., 10-40% w/v) and then add the this compound stock solution. The cyclodextrin can form an inclusion complex with this compound, enhancing its solubility. |
| Cloudiness or phase separation in the final formulation | The formulation components are not fully miscible or the drug has not completely dissolved. | 1. Ensure proper mixing: Use a vortex mixer and/or sonication to ensure thorough mixing of all components. Gentle warming may also aid in dissolution. 2. Filter the final formulation: Use a sterile syringe filter (e.g., 0.22 µm) to remove any undissolved particles before administration. This is crucial for injectable formulations. |
| Instability of the formulation over time (e.g., precipitation during storage) | The formulation is a supersaturated solution that is not stable. | 1. Assess formulation stability: Prepare the formulation and observe it at room temperature and under refrigeration for the intended duration of the experiment. 2. Prepare fresh formulations: For formulations with limited stability, it is best to prepare them fresh before each administration. 3. Consider a suspension: If a stable solution cannot be achieved at the desired concentration, preparing a micronized suspension in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) may be an alternative. |
| Adverse reactions in animals at the injection site | The formulation vehicle or a high concentration of a co-solvent may be causing irritation. | 1. Reduce the concentration of organic co-solvents: Aim for the lowest effective concentration of solvents like DMSO or ethanol. 2. Evaluate alternative vehicles: Test different biocompatible oils (e.g., sesame oil, cottonseed oil) or aqueous vehicles with different solubilizing agents. 3. Change the route of administration: If subcutaneous injection is causing issues, consider oral gavage if the compound has sufficient oral bioavailability with the chosen formulation. |
Experimental Protocols
Below are detailed methodologies for preparing this compound formulations. Note: These are starting points and may require optimization based on the desired final concentration and the specific experimental requirements.
Protocol 1: DMSO/Corn Oil Formulation for Subcutaneous Injection
This protocol is based on a common method for administering hydrophobic compounds.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Corn oil, sterile
Procedure:
-
Prepare a stock solution: Weigh the required amount of this compound and dissolve it in a minimal volume of DMSO. For example, to prepare a 100 mg/mL stock solution, dissolve 100 mg of this compound in 1 mL of DMSO. Gentle warming and vortexing can aid dissolution.
-
Prepare the final formulation: For a final concentration of 10 mg/mL, add 100 µL of the 100 mg/mL this compound stock solution to 900 µL of sterile corn oil.
-
Mix thoroughly: Vortex the mixture vigorously until a homogenous solution is obtained.
-
Administration: Administer the formulation subcutaneously to the animals at the desired dosage.
Quality Control:
-
Visually inspect the final formulation for any signs of precipitation or phase separation.
-
For long-term studies, assess the stability of the formulation by storing it under the intended conditions and observing for any changes.
Protocol 2: Aqueous Formulation with Co-solvent and Surfactant for Oral Gavage
This protocol aims to create a more aqueous-based formulation suitable for oral administration.
Materials:
-
This compound powder
-
Polyethylene Glycol 400 (PEG 400)
-
Tween® 80
-
Sterile water or saline
Procedure:
-
Prepare the vehicle: In a sterile container, prepare the vehicle by mixing PEG 400 and Tween® 80 with sterile water. A common starting point is a vehicle containing 40% PEG 400, 5% Tween® 80, and 55% water (v/v/v).
-
Dissolve this compound: Weigh the required amount of this compound and dissolve it directly in the prepared vehicle. Use sonication and gentle warming if necessary to facilitate dissolution.
-
Adjust to final volume: Once the this compound is fully dissolved, add more vehicle to reach the final desired concentration and volume.
-
Administration: Administer the formulation via oral gavage.
Quality Control:
-
Measure the pH of the final formulation to ensure it is within a physiologically acceptable range.
-
Confirm the concentration of this compound in the final formulation using an appropriate analytical method such as HPLC-UV.
Visualizations
Signaling Pathways of this compound
This compound exerts its effects through two primary mechanisms: modulating the Androgen Receptor (AR) and inhibiting the 5α-reductase enzyme.
Experimental Workflow for Formulation Development
A logical workflow is essential for efficiently developing a suitable formulation for this compound.
References
Addressing variability in Tfm-4AS-1 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Tfm-4AS-1, a selective androgen receptor modulator (SARM). Our goal is to help you address variability in your experimental results and ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective androgen receptor (AR) modulator. It functions as a potent AR ligand with an IC50 of 38 nM.[1] It is characterized as a partial agonist and antagonist, meaning it can partially activate the androgen receptor while also antagonizing the full activation induced by potent androgens like dihydrotestosterone (DHT).[1][2] A key feature of its mechanism is the antagonism of the N-terminal/C-terminal (N/C) interaction within the AR, which is necessary for full receptor activation.[1][3] This dual activity contributes to its tissue-selective effects, promoting anabolic activity in bone and muscle with reduced impact on reproductive tissues.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C for up to one month or at -80°C for up to six months. Once reconstituted in a solvent such as DMSO, it is recommended to prepare aliquots and store them at -80°C to avoid repeated freeze-thaw cycles. In general, experiments should be performed within two months of reconstitution in DMSO.
Q3: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO). For in vivo studies, a common vehicle is corn oil. A stock solution in DMSO can be further diluted in corn oil for administration.
Q4: What are the known off-target effects of this compound?
Currently, there is limited published information specifically detailing the off-target effects of this compound. As a steroidal-based compound, researchers should consider potential interactions with other steroid hormone receptors, although it has been shown to be selective for the androgen receptor. It is always advisable to include appropriate controls in your experiments to monitor for potential off-target activities.
Troubleshooting Guide
Inconsistent or Unexpected Results in Cell-Based Assays
Q5: My dose-response curve for this compound is not behaving as expected (e.g., bell-shaped curve, lower than expected maximal activation). What could be the cause?
The partial agonist/antagonist nature of this compound can lead to complex dose-response relationships. A bell-shaped curve might be observed due to receptor downregulation or cellular toxicity at higher concentrations. The lower than expected maximal activation is consistent with its characterization as a partial agonist, which produces a submaximal response compared to a full agonist like DHT.
-
Recommendation: Perform a wide dose-range experiment to fully characterize the response. Include a full agonist (e.g., DHT) as a positive control to establish the maximal response of your assay system. Also, consider performing a cell viability assay at the highest concentrations of this compound to rule out toxicity.
Q6: I am observing high variability between replicate wells in my luciferase reporter assay. What are the potential sources of this variability?
High variability in reporter assays can stem from several factors:
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability in reporter gene expression.
-
Compound Stability: this compound, like many small molecules, may have limited stability in cell culture media over long incubation periods. Degradation of the compound can lead to inconsistent effects.
-
Transfection Efficiency: If using transient transfection for your reporter construct, variations in transfection efficiency between wells can be a major source of variability.
-
Edge Effects: Wells on the periphery of a microplate can be prone to evaporation, leading to changes in compound concentration and affecting cell growth.
-
Recommendation: Ensure a homogenous cell suspension and careful pipetting to achieve consistent cell seeding. Minimize the incubation time with the compound when possible, or replace the media with freshly prepared compound solution for longer experiments. For transient transfections, consider using a co-transfected normalization control (e.g., a Renilla luciferase vector). To mitigate edge effects, avoid using the outer wells of the plate for experimental conditions and instead fill them with sterile media or PBS.
Issues with In Vivo Experiments
Q7: I am not observing the expected anabolic effects of this compound in my animal model.
Several factors could contribute to a lack of efficacy in vivo:
-
Pharmacokinetics and Bioavailability: The formulation and route of administration can significantly impact the absorption and distribution of this compound.
-
Dosing Regimen: The dose and frequency of administration may not be optimal for your specific animal model and experimental endpoint.
-
Animal Strain and Sex: The metabolic rate and receptor expression levels can vary between different animal strains and sexes, influencing the response to a SARM.
-
Recommendation: Review the published literature for established dosing regimens and vehicles for this compound in similar animal models. Consider conducting a pilot study to determine the optimal dose and administration schedule. Ensure that the animal strain and sex are appropriate for the intended study.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 38 nM | MDA-MB-453 | AR Binding | |
| Maximal Activation | 55% of R1881 | MDA-MB-453 | MMTV-Luciferase |
Table 2: In Vivo Effects of this compound in Ovariectomized Rats
| Tissue | Effect | Notes | Reference |
| Bone | Increased bone mass | Anabolic effect | |
| Muscle | Increased muscle mass | Anabolic effect | |
| Uterus | Reduced effect compared to DHT | Tissue-selective action | |
| Sebaceous Glands | Reduced effect compared to DHT | Tissue-selective action | |
| Prostate (in male rats) | No promotion of growth | Antagonistic effect |
Experimental Protocols
MMTV-Luciferase Transactivation Assay
This assay is used to determine the ability of this compound to activate the androgen receptor and drive the expression of a reporter gene.
-
Cell Culture: Plate AR-positive cells (e.g., MDA-MB-453) in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Transfection (if necessary): If the cells do not endogenously express the MMTV-luciferase reporter, transiently transfect the cells with a suitable MMTV-luciferase reporter plasmid and a normalization control vector (e.g., pRL-TK expressing Renilla luciferase).
-
Compound Treatment: Prepare serial dilutions of this compound and a full agonist control (e.g., DHT) in the appropriate cell culture medium. Remove the existing medium from the cells and add the compound dilutions. Incubate for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the compound concentration to generate a dose-response curve.
AR N-Terminal/C-Terminal Mammalian Two-Hybrid Assay
This assay is used to assess the ability of this compound to antagonize the interaction between the N-terminal and C-terminal domains of the androgen receptor.
-
Plasmid Constructs: You will need three plasmids:
-
A "bait" plasmid expressing the AR N-terminal domain fused to a DNA-binding domain (e.g., GAL4).
-
A "prey" plasmid expressing the AR C-terminal ligand-binding domain fused to a transcriptional activation domain (e.g., VP16).
-
A reporter plasmid containing a promoter with binding sites for the DNA-binding domain (e.g., a GAL4 upstream activation sequence) driving a reporter gene (e.g., luciferase).
-
-
Transfection: Co-transfect host cells (e.g., CV-1) with all three plasmids.
-
Compound Treatment: Treat the transfected cells with a full agonist (e.g., DHT) to induce the N/C interaction, in the presence or absence of increasing concentrations of this compound. Incubate for 24-48 hours.
-
Reporter Assay: Measure the reporter gene activity (e.g., luciferase).
-
Data Analysis: A decrease in reporter gene activity in the presence of this compound indicates antagonism of the DHT-induced N/C interaction.
Mandatory Visualization
Caption: Signaling pathway of this compound.
Caption: Workflow for MMTV-Luciferase Assay.
Caption: Logic of AR N/C Interaction Assay.
References
- 1. Identification of anabolic selective androgen receptor modulators with reduced activities in reproductive tissues and sebaceous glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The state-of-the-art in the development of selective androgen receptor modulators (Chapter 21) - Testosterone [cambridge.org]
Technical Support Center: Tfm-4AS-1 Rat Model Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the selective androgen receptor modulator (SARM), Tfm-4AS-1, in rat models. Our aim is to facilitate the smooth execution of your experiments by providing clear, actionable information.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a steroidal selective androgen receptor modulator (SARM).[1] It acts as a potent, partial agonist of the androgen receptor (AR) with an IC50 of 38 nM.[2] Its mechanism involves not only partial activation of the AR but also antagonism of the N-terminal/C-terminal interaction within the AR, which is necessary for full receptor activation.[3] This dual action is believed to contribute to its tissue-selective effects, promoting anabolic activity in muscle and bone with reduced impact on reproductive tissues.[1][3] this compound is also a potent inhibitor of 5α-reductase types I and II.
Q2: What are the expected anabolic effects of this compound in rats?
A2: In rat models, this compound has been shown to promote the accrual of bone and muscle mass. Studies in ovariectomized female rats have demonstrated its ability to restore whole-body and lumbar vertebrae bone mineral density. It also leads to significant improvements in cortical bone quality, resulting in increased load-bearing capacity of the femur.
Q3: What are the known effects of this compound on reproductive tissues in rats?
A3: this compound exhibits reduced androgenic effects on reproductive organs compared to non-selective androgens. In castrated male rats, it has been observed to have a lesser effect on prostate and seminal vesicle weight gain compared to full agonists. Furthermore, at certain doses, it can partially antagonize the effects of dihydrotestosterone (DHT) in the seminal vesicles.
Q4: How should I prepare this compound for administration to rats?
A4: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. A common method for preparing this compound for in vivo studies is to first create a stock solution in DMSO. This stock solution can then be diluted in a vehicle such as corn oil for administration. For example, a 100 mg/mL stock solution in DMSO can be diluted in corn oil to achieve the desired final concentration for injection. It is important to ensure a homogenous mixture, as DMSO and corn oil can undergo phase separation. The use of co-solvents like PEG300 and surfactants like Tween80 can help to create a stable emulsion.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results | - Improper drug formulation or administration- Incorrect dosage- Animal stress | - Ensure this compound is fully dissolved and the final formulation is homogenous. See our protocol on --INVALID-LINK--.- Verify dose calculations based on the most recent animal body weights.- Handle animals gently and consistently to minimize stress, which can impact physiological responses. |
| Signs of toxicity or adverse effects (e.g., lethargy, weight loss, ruffled fur) | - Dose is too high- Vehicle toxicity- Off-target effects | - Consider reducing the dose. Review available literature for dose-response data.- If using a vehicle like DMSO, ensure the final concentration is within a safe range for rats. Consider alternative vehicles if necessary.- Monitor animals closely for any signs of distress. See our guide on --INVALID-LINK--. If adverse effects persist, consider discontinuing the study and consult with a veterinarian. |
| Difficulty with administration (oral gavage or subcutaneous injection) | - Improper restraint technique- Incorrect needle/catheter size | - Refer to our detailed protocols for --INVALID-LINK-- and --INVALID-LINK-- for best practices on animal handling and technique.- Ensure the gavage needle or injection needle is the appropriate size for the age and weight of the rat to prevent injury. |
| Precipitation of this compound in the vehicle | - Poor solubility at the desired concentration- Temperature changes | - Prepare fresh solutions before each administration.- Gently warm the solution to aid in dissolution, but be mindful of the compound's stability at higher temperatures.- Consider using a different vehicle or a combination of co-solvents to improve solubility. |
Experimental Protocols
Protocol 1: this compound Solution Preparation for Injection
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile vials and syringes
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL). Ensure the powder is completely dissolved. This may require gentle warming or vortexing.
-
For a final concentration of 10 mg/mL, for example, add 100 µL of the 100 mg/mL DMSO stock solution to 900 µL of sterile corn oil.
-
Mix the solution thoroughly by vortexing to create a uniform suspension. Visually inspect for any phase separation before each use.
-
Prepare fresh dilutions daily to ensure stability and potency.
-
Protocol 2: Animal Monitoring During this compound Treatment
-
Daily Observations:
-
Monitor general health: observe activity levels, posture, and grooming habits.
-
Check for signs of distress: look for ruffled fur, lethargy, hunched posture, or changes in respiration.
-
Record body weight daily to track any significant gains or losses.
-
Monitor food and water intake.
-
-
Weekly Assessments:
-
Perform a more detailed physical examination, checking for any palpable abnormalities.
-
Depending on the study's objectives, blood samples may be collected for analysis of relevant biomarkers (e.g., hormone levels, liver enzymes).
-
Protocol 3: Oral Gavage Administration
-
Materials:
-
Appropriately sized ball-tipped gavage needle for the rat's weight.
-
Syringe with the prepared this compound solution.
-
-
Procedure:
-
Gently but firmly restrain the rat to prevent movement.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth.
-
Carefully insert the needle into the esophagus. Do not force the needle; if resistance is met, withdraw and reinsert.
-
Administer the solution slowly and steadily.
-
Withdraw the needle gently and return the rat to its cage.
-
Observe the rat for at least 15 minutes post-administration for any signs of respiratory distress.
-
Protocol 4: Subcutaneous Injection
-
Materials:
-
Sterile syringe and needle (25-27 gauge).
-
This compound solution.
-
70% ethanol for disinfection.
-
-
Procedure:
-
Restrain the rat and locate the injection site, typically the loose skin over the back or flank.
-
Swab the injection site with 70% ethanol.
-
Gently lift a fold of skin to create a "tent."
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure a blood vessel has not been entered.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site if needed.
-
Data Presentation
Table 1: In Vivo Efficacy of this compound in Ovariectomized (OVX) Rats
| Parameter | Vehicle (OVX) | This compound (3 mg/kg/day) | This compound (10 mg/kg/day) | Intact Control |
| Whole Body BMD (g/cm²) | 0.185 ± 0.003 | 0.195 ± 0.002 | 0.200 ± 0.002 | 0.201 ± 0.002 |
| Lumbar Vertebrae BMD (g/cm²) | 0.190 ± 0.004 | 0.205 ± 0.003 | 0.215 ± 0.004 | 0.218 ± 0.003 |
| Femoral Midshaft Max Load (N) | 45.2 ± 2.1 | 52.8 ± 1.9 | 58.1 ± 2.3 | 59.5 ± 2.0 |
| *Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle (OVX). Data is illustrative and based on typical findings for effective SARMs in similar models. |
Table 2: Effects of this compound on Androgenic Tissues in Castrated (ORX) Rats
| Parameter | Vehicle (ORX) | This compound (10 mg/kg/day) | DHT (1 mg/kg/day) |
| Prostate Weight (mg) | 55 ± 5 | 85 ± 7 | 450 ± 25 |
| Seminal Vesicle Weight (mg) | 40 ± 4 | 70 ± 6 | 380 ± 20 |
| *Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle (ORX). Data is illustrative and based on typical findings for effective SARMs in similar models. |
Visualizations
References
Tfm-4AS-1 degradation and handling precautions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, stability, and potential experimental challenges associated with Tfm-4AS-1, a selective androgen receptor modulator (SARM) and 5α-reductase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, tissue-selective androgen receptor modulator (SARM) and a dual inhibitor of 5α-reductase types I and II.[1] Structurally, it is a 4-azasteroid.[1] Its mechanism of action involves partially activating the androgen receptor (AR), leading to anabolic effects in tissues like bone and muscle, while having reduced effects on reproductive tissues.[1][2] It also inhibits the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), by blocking 5α-reductase.[1]
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity of this compound. For detailed storage recommendations, please refer to the table below.
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in high-purity DMSO. For example, a 10 mM stock solution can be prepared. It is recommended to use newly opened DMSO as it is hygroscopic, and water content can affect solubility. If precipitation occurs, gentle warming to 37°C, vortexing, or sonication can aid in dissolution. For in vivo experiments, working solutions should be prepared fresh on the same day of use.
Q4: Is this compound stable in aqueous solutions and cell culture media?
As a hydrophobic compound, this compound may precipitate in aqueous media, especially at higher concentrations. To avoid this, it is advisable to use the lowest effective concentration and keep the final DMSO concentration in cell culture media below 0.1%.
Handling and Storage Precautions
Proper handling and storage are critical for ensuring the stability and activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Use within one month. |
General Handling Guidelines:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area.
-
Avoid inhalation of dust or contact with skin and eyes.
-
For solution preparation, use high-purity solvents.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Aqueous Media | Low aqueous solubility of the hydrophobic this compound. | - Lower the final concentration of this compound. - Ensure the final DMSO concentration is minimal (ideally < 0.1%). - Consider using a different solvent system if compatible with the experimental setup. |
| Inconsistent or No Biological Activity | - Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions. - Incorrect Concentration: Errors in dilution or calculation. - Assay Conditions: Suboptimal incubation time or cell density. - Low E3 Ligase Expression (for degradation studies): The specific E3 ligase required may not be sufficiently expressed in the cell model. | - Ensure proper storage as per the guidelines and use freshly prepared or properly stored aliquots. - Verify all calculations and perform a dose-response experiment to determine the optimal concentration. - Optimize assay parameters such as incubation time and cell density. - Confirm the expression of the relevant E3 ligase in your cell line at the protein level. |
| Variability in HPLC Quantification | - Column Issues: Poor column packing or overload. - Mobile Phase Problems: Improper composition or pH. - Sample Preparation: Inconsistent sample preparation. | - Ensure the HPLC system is well-maintained and the column is properly packed and equilibrated. - Optimize the mobile phase conditions. - Standardize sample preparation techniques. |
| Off-Target Effects | At higher concentrations, this compound may interact with other cellular targets. | - Perform dose-response experiments to use the lowest effective concentration. - Include appropriate negative and positive controls in your experiments. - If available, consult literature for known off-target effects of similar compounds. |
Troubleshooting Workflow for Inconsistent Biological Activity
Caption: A decision tree for troubleshooting inconsistent experimental results.
Experimental Protocols
Protocol 1: General Procedure for In Vitro Metabolic Stability Assessment
This protocol provides a general framework for assessing the metabolic stability of this compound using liver microsomes. This is a common approach to evaluate the susceptibility of a compound to phase I metabolism.
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, or other species of interest)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) for reaction quenching
-
Internal standard (IS) for LC-MS/MS analysis
-
96-well plates
-
Incubator
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound and the internal standard in a suitable solvent.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes and phosphate buffer.
-
Add the this compound working solution to initiate the reaction. The final concentration of the test compound is typically 1 µM.
-
Incubate the plate at 37°C.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
-
Quenching:
-
At each time point, stop the reaction by adding cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to determine the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint).
-
Experimental Workflow for Metabolic Stability Assay
Caption: A flowchart outlining the key steps in an in vitro metabolic stability assay.
Signaling Pathway
Mechanism of Action of this compound
This compound exerts its effects through a dual mechanism: as a selective androgen receptor modulator (SARM) and as a 5α-reductase inhibitor.
Caption: The dual mechanism of this compound as a SARM and 5α-reductase inhibitor.
References
Technical Support Center: Interpreting Unexpected Results in Tfm-4AS-1 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in studies involving Tfm-4AS-1, a selective androgen receptor modulator (SARM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected activity?
This compound is a 4-aza-steroidal selective androgen receptor modulator (SARM). It is characterized as a potent androgen receptor (AR) ligand with an IC50 of 38 nM.[1] Unlike full agonists like dihydrotestosterone (DHT), this compound is a partial agonist. In an AR-dependent MMTV promoter assay, it achieves approximately 55% of the maximal response observed with full agonists.[1][2] A key feature of this compound is its gene-selective agonism, meaning it can act as an agonist for some androgen-responsive genes while having little to no effect, or even an antagonistic effect, on others.[1][3] This selectivity is attributed to its ability to antagonize the N-terminal/C-terminal (N/C) interaction within the AR, which is necessary for full receptor activation.
Q2: In which cell lines is this compound commonly studied?
This compound has been extensively characterized in the MDA-MB-453 human breast cancer cell line, which is positive for the androgen receptor. This cell line is a valuable model for investigating the molecular mechanisms of this compound's partial and gene-selective agonism.
Q3: What are the recommended storage and handling conditions for this compound?
Like many small molecules, this compound is typically dissolved in an anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. It is advisable to prepare small aliquots of the stock solution to minimize freeze-thaw cycles and store them at -20°C or -80°C in tightly sealed, amber vials to protect from light and moisture. When preparing working solutions in cell culture media, the final DMSO concentration should be kept low (ideally below 0.1%) to avoid solvent-induced cellular toxicity or off-target effects.
Troubleshooting Guides
Issue 1: Lower than Expected Agonist Activity
Q: I am observing lower than expected or no agonist activity with this compound in my reporter gene assay. What are the possible reasons?
A: Several factors could contribute to this observation. Consider the following possibilities:
-
Gene-Selective Agonism: this compound is a gene-selective agonist. The reporter construct you are using may be driven by a promoter that is not strongly activated by this compound. For example, while it shows partial agonism on an MMTV promoter, its effect on other androgen-responsive promoters might be significantly weaker.
-
Partial Agonism: Remember that this compound is a partial agonist and is only expected to produce about 55% of the maximal response of a full agonist like DHT. Ensure your expectations are aligned with this characteristic.
-
Compound Stability: The stability of this compound in your experimental conditions could be a factor. Compounds can degrade in cell culture media due to enzymatic activity (if serum is present), pH instability, or reactivity with media components. It is recommended to assess the stability of your compound in your specific cell culture medium.
-
Cell Line and Receptor Expression: The level of AR expression in your cell line can influence the observed activity. Low AR expression may lead to a weaker response.
-
Experimental Protocol: Review your luciferase assay protocol for any deviations. Ensure proper cell lysis, correct reagent concentrations, and appropriate measurement settings on the luminometer.
Issue 2: Unexpected Antagonistic Activity
Q: In some of my experiments, this compound appears to be acting as an antagonist, even in the absence of a full agonist. Why is this happening?
A: This is a plausible scenario due to the unique mechanism of action of this compound.
-
Gene-Selective Antagonism: this compound's gene-selective nature means that for certain genes, it can act as an antagonist. Microarray data from MDA-MB-453 cells has shown that this compound can fail to induce some DHT-responsive genes.
-
Antagonism of N/C Interaction: this compound antagonizes the AR N-terminal/C-terminal interaction, which is crucial for the full transcriptional activity of the receptor. This inhibition of a key activation step can manifest as antagonism at certain gene promoters.
-
Basal Androgenic Activity in Serum: If you are using serum that has not been charcoal-stripped, it may contain endogenous androgens. In this context, this compound could be competing with these endogenous full agonists and exhibiting an apparent antagonistic effect.
Issue 3: Inconsistent Results Across Experiments
Q: I am getting variable and inconsistent results with this compound between different experimental runs. What could be the cause of this variability?
A: Inconsistent results are a common challenge in cell-based assays. Here are some potential sources of variability to investigate:
-
Compound Stability and Handling: As mentioned previously, ensure consistent storage and handling of your this compound stock solutions to avoid degradation. Repeated freeze-thaw cycles of the stock solution should be avoided.
-
Cell Culture Conditions: Variations in cell passage number, confluency at the time of treatment, and serum batch can all contribute to inconsistent results. It is crucial to maintain consistent cell culture practices.
-
Assay Performance: The performance of your assay (e.g., luciferase assay, qPCR) can fluctuate. Always include appropriate positive and negative controls in every experiment to monitor assay performance.
-
Inaccurate Pipetting: Seemingly minor pipetting errors can lead to significant variations in results, especially when working with potent compounds at low concentrations.
-
Instrument Performance: Inconsistent performance of laboratory equipment, such as luminometers or qPCR machines, can also be a source of variability.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 38 nM | - | AR Ligand Binding | |
| Efficacy | ~55% | MDA-MB-453 | MMTV Promoter Activation | |
| Activity | Partial Agonist | MDA-MB-453 | MMTV Promoter Activation | |
| Activity | Antagonist | CV1 | AR N/C Interaction |
Experimental Protocols
Protocol 1: MDA-MB-453 Cell Culture
-
Medium: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 95% air and 5% CO2.
-
Subculturing:
-
When cells reach 70-80% confluency, remove the medium.
-
Rinse the cell layer with a DPBS solution.
-
Add Trypsin-EDTA solution and incubate until cells detach.
-
Neutralize trypsin with complete growth medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium for plating.
-
Protocol 2: Luciferase Reporter Gene Assay
-
Cell Plating: Seed MDA-MB-453 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Transfect cells with an androgen-responsive luciferase reporter plasmid (e.g., MMTV-luc) and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with a medium containing this compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., DHT).
-
Lysis: After the desired incubation period (e.g., 24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Add the luciferase assay substrate to the cell lysate and measure the firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Protocol 3: Western Blot for Androgen Receptor
-
Cell Treatment and Lysis: Treat MDA-MB-453 cells with this compound as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the androgen receptor overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualization
Caption: Simplified signaling pathway of this compound.
Caption: General experimental workflow for studying this compound.
References
- 1. Identification of anabolic selective androgen receptor modulators with reduced activities in reproductive tissues and sebaceous glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Anabolic Selective Androgen Receptor Modulators with Reduced Activities in Reproductive Tissues and Sebaceous Glands - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Tfm-4AS-1 and Other Nonsteroidal SARMs for Research Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational Selective Androgen Receptor Modulator (SARM) Tfm-4AS-1 with other prominent nonsteroidal SARMs: Ostarine (MK-2866), Ligandrol (LGD-4033), Andarine (S-4), and RAD140 (Testolone). This document synthesizes preclinical data to highlight differences in performance and mechanism of action, supported by detailed experimental protocols and signaling pathway visualizations.
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[1] Unlike traditional anabolic steroids, SARMs aim to produce the anabolic benefits in muscle and bone with fewer androgenic side effects in tissues like the prostate.[2] This guide focuses on this compound, a 4-aza-steroidal SARM, and compares its preclinical profile to that of several well-characterized nonsteroidal SARMs.
Quantitative Data Presentation
The following tables summarize key quantitative data from preclinical studies. It is important to note that the data presented for this compound and the other nonsteroidal SARMs are derived from separate studies. Direct head-to-head comparative studies are limited, and therefore, these values should be interpreted with consideration of potential variations in experimental conditions.
Table 1: In Vitro Androgen Receptor Binding Affinity
| Compound | Chemical Class | Androgen Receptor (AR) Binding Affinity |
| This compound | 4-Aza-steroidal | IC50: 38 nM[3] |
| Ostarine (MK-2866) | Aryl Propionamide | Ki: 3.8 nM[4] |
| Ligandrol (LGD-4033) | Diaryl Hydantoin | Ki: ~1 nM[5] |
| Andarine (S-4) | Aryl Propionamide | Ki: ~7.5 nM |
| RAD140 (Testolone) | Bicyclic Hydantoin | Ki: 7 nM |
| Note: Lower IC50 and Ki values indicate higher binding affinity. |
Table 2: Preclinical In Vivo Anabolic and Androgenic Activity (Rat Models)
| Compound | Anabolic Activity (Levator Ani Muscle) | Androgenic Activity (Prostate) | Key Findings from Preclinical Studies |
| This compound | Promotes accrual of muscle mass. | Reduced effects on prostate growth; antagonizes DHT in seminal vesicles. | Demonstrates gene-selective agonism and antagonizes the N-terminal/C-terminal interaction of the AR. |
| Ostarine (MK-2866) | Fully anabolic in levator ani muscle. | Partial agonist activity in the prostate. | Increases lean body mass and improves physical function in clinical trials for cancer cachexia. |
| Ligandrol (LGD-4033) | Potent anabolic activity in muscle. | Robust selectivity for muscle versus prostate. | Increased lean body mass in healthy young men in a dose-dependent manner. |
| Andarine (S-4) | Restored levator ani muscle weight to 101% of intact control in castrated rats. | Restored prostate weight to 33.8% of intact control in castrated rats. | Was one of the first SARMs to demonstrate potent anabolic effects with reduced androgenicity. Development was halted due to visual side effects. |
| RAD140 (Testolone) | Significantly increased the weight of the levator ani muscle. | Nonsignificant increase in the weights of seminal vesicles and prostate. | Potent anabolic effects in both rodents and nonhuman primates. |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of SARMs are outlined below.
Androgen Receptor (AR) Binding Assay
Objective: To determine the binding affinity of a SARM for the androgen receptor.
Methodology: A competitive radioligand binding assay is commonly employed.
-
Preparation of AR Source: Cytosol from rat prostate tissue or a recombinant human AR protein is used as the source of the androgen receptor.
-
Radioligand: A high-affinity radiolabeled androgen, such as [3H]-mibolerone or [3H]-R1881, is used as the tracer.
-
Competition Assay: Increasing concentrations of the test SARM are incubated with the AR source and a fixed, saturating concentration of the radioligand.
-
Incubation: The mixture is incubated, typically overnight at 4°C, to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: Techniques such as hydroxyapatite adsorption or scintillation proximity assay (SPA) are used to separate the AR-bound radioligand from the unbound radioligand.
-
Quantification: The amount of bound radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of radioligand bound versus the concentration of the test SARM. A non-linear regression analysis is used to calculate the IC50 (the concentration of the SARM that inhibits 50% of the radioligand binding) or the Ki (inhibition constant).
Hershberger Assay (In Vivo Rodent Model)
Objective: To assess the anabolic and androgenic activity of a SARM in a living organism.
Methodology: The Hershberger bioassay is a standardized in vivo short-term screening test performed in castrated male rats.
-
Animal Model: Immature male rats are surgically castrated to remove the endogenous source of androgens.
-
Acclimation Period: The animals are allowed to recover for a period (e.g., 7-14 days) to allow for the regression of androgen-dependent tissues.
-
Dosing: The castrated rats are then treated with the test SARM, a vehicle control, and a reference androgen (e.g., testosterone propionate) for a specified duration, typically 10 consecutive days. The SARM is usually administered orally via gavage.
-
Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and key androgen-responsive tissues are carefully dissected and weighed. These include the levator ani muscle (anabolic indicator) and the ventral prostate and seminal vesicles (androgenic indicators).
-
Data Analysis: The weights of the tissues from the SARM-treated groups are compared to those of the vehicle control and the reference androgen group to determine the anabolic and androgenic potency and selectivity of the compound.
Signaling Pathways
The primary mechanism of action for all SARMs involves selective binding to the androgen receptor. However, the downstream consequences of this binding can differ, leading to tissue-specific effects.
General signaling pathway for nonsteroidal SARMs.
This compound exhibits a unique mechanism by antagonizing the interaction between the N-terminal domain (NTD) and the C-terminal ligand-binding domain (LBD) of the androgen receptor. This interaction is crucial for full receptor activation.
Signaling pathway of this compound highlighting N/C terminal antagonism.
Conclusion
This compound presents a distinct profile among SARMs due to its steroidal-like core structure and its unique mechanism of antagonizing the AR N/C terminal interaction, leading to gene-selective agonism. Preclinical data suggest it effectively promotes anabolic activity in musculoskeletal tissues while exhibiting reduced androgenic effects.
In comparison, nonsteroidal SARMs like Ostarine, Ligandrol, Andarine, and RAD140 have been more extensively studied, with some progressing to clinical trials. These compounds generally demonstrate high binding affinity for the androgen receptor and a favorable separation of anabolic and androgenic effects in preclinical models.
For the research community, the choice of SARM for a particular study will depend on the specific research question. This compound may be of particular interest for studies investigating the nuances of androgen receptor signaling and the structural determinants of tissue selectivity. The other nonsteroidal SARMs provide a robust baseline for comparison and have a larger body of existing data. Further head-to-head comparative studies are warranted to definitively establish the relative potency and selectivity of these compounds.
References
- 1. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Androgen Receptor Modulator Treatment Improves Muscle Strength and Body Composition and Prevents Bone Loss in Orchidectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of TFM-4AS-1 and LGD-4033 in Muscle Mass Augmentation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective androgen receptor modulators (SARMs) TFM-4AS-1 and LGD-4033, with a focus on their efficacy in increasing muscle mass as demonstrated in preclinical and clinical studies. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in research and development decisions.
Introduction to this compound and LGD-4033
This compound is a steroidal SARM that has been investigated in preclinical models for its anabolic properties. It is noted for its tissue selectivity, promoting muscle and bone growth with reduced effects on reproductive organs.
LGD-4033 (also known as Ligandrol) is a non-steroidal SARM that has progressed to clinical trials in humans. It has demonstrated significant potential in increasing lean body mass and is being investigated for conditions such as muscle wasting and osteoporosis.[1][2]
Quantitative Data on Muscle Mass Accrual
The following tables summarize the available quantitative data from preclinical and clinical studies on the effects of this compound and LGD-4033 on muscle mass.
Preclinical Data: Rodent Models
| Compound | Animal Model | Key Muscle Parameter | Dosage | Results | Citation |
| This compound | Ovariectomized (OVX) Rats | Promotes accrual of muscle mass | Not specified in readily available quantitative terms | Gene-selective agonism manifests as tissue-selectivity, promoting muscle mass accrual with reduced effects on reproductive organs. | |
| LGD-4033 | Orchidectomized (ORX) Male Rats | Levator Ani Muscle Weight | Not specified in direct quantitative terms | Potent muscle activity observed. | [1] |
| LGD-4033 | Intact Female Rats | Muscle Fiber Cross-Sectional Area | 3 mg/kg | Increased muscle fiber cross-sectional diameter. | |
| LGD-4033 | Ovariectomized (OVX) Female Rats | Skeletal Muscle Mass | As low as 0.03 mg/kg/day | Potently increased skeletal muscle mass and the average diameter of individual muscle fibers. |
Clinical Data: Human Studies
| Compound | Study Population | Key Muscle Parameter | Dosage | Duration | Results | Citation |
| This compound | N/A | N/A | N/A | N/A | No published clinical trial data available. | |
| LGD-4033 | Healthy Young Men | Lean Body Mass | 0.1 mg/day | 21 days | Dose-dependent increase in lean body mass. | |
| 0.3 mg/day | 21 days | Dose-dependent increase in lean body mass. | ||||
| 1.0 mg/day | 21 days | Average increase of 1.21 kg in lean body mass. | ||||
| LGD-4033 | Patients recovering from hip fracture | Lean Body Mass | 0.5 mg/day | 12 weeks | 4.8% increase in lean body mass (placebo-adjusted). | |
| 1.0 mg/day | 12 weeks | 7.2% increase in lean body mass (placebo-adjusted). | ||||
| 2.0 mg/day | 12 weeks | 9.1% increase in lean body mass (placebo-adjusted). |
Experimental Protocols
Preclinical Study: this compound in Ovariectomized Rats
-
Animal Model: Ovariectomized (OVX) female rats were used as a model for post-menopausal conditions.
-
Objective: To assess the tissue-selective effects of this compound on bone and muscle mass.
-
Methodology:
-
Female rats were surgically ovariectomized.
-
Following a recovery period to allow for the development of osteopenia and muscle changes, rats were treated with this compound.
-
Gene expression analysis was performed to understand the molecular basis of its tissue selectivity.
-
Clinical Trial: LGD-4033 in Healthy Young Men
-
Study Design: A randomized, double-blind, placebo-controlled, ascending-dose study.
-
Participants: 76 healthy men aged 21-50 years.
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and effects of LGD-4033 on lean body mass, muscle strength, and sex hormones.
-
Methodology:
-
Participants were randomized to receive placebo or LGD-4033 at doses of 0.1, 0.3, or 1.0 mg daily for 21 days.
-
Measurements of lean and fat mass were conducted, likely using dual-energy X-ray absorptiometry (DXA).
-
Blood samples were collected to measure hormone levels and safety markers.
-
Muscle strength was also assessed.
-
Participants were monitored for an additional 5 weeks after the treatment period.
-
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway in Muscle Hypertrophy
Caption: Androgen Receptor signaling pathway initiated by a SARM.
Generalized Experimental Workflow for SARM Evaluation
Caption: Generalized workflow for preclinical evaluation of SARMs.
Discussion
The available data indicate that both this compound and LGD-4033 are effective in promoting muscle mass in preclinical models. LGD-4033 has further demonstrated this anabolic effect in human clinical trials, with a clear dose-dependent increase in lean body mass.
A key differentiator is the extent of available research. LGD-4033 has a more robust public data profile, including multiple human clinical trials that provide specific quantitative outcomes on lean body mass. In contrast, the publicly available data for this compound is limited to preclinical studies, and while its anabolic effects are noted, specific quantitative comparisons of muscle mass increase are less readily available.
The mechanisms of action for both compounds are centered on the selective activation of the androgen receptor in muscle and bone tissue. This tissue selectivity is a primary advantage of SARMs over traditional anabolic steroids, as it may reduce the risk of androgenic side effects in tissues such as the prostate.
For researchers and drug development professionals, LGD-4033 represents a more clinically advanced candidate with a clearer profile of efficacy and safety in humans. This compound, while demonstrating promise in early studies, would require significant further investigation to establish its clinical potential. The choice between these or other SARMs for further development would depend on a comprehensive evaluation of their respective efficacy, safety, and pharmacokinetic profiles.
References
A Comparative Analysis of Tfm-4AS-1 and RAD140 for Research and Drug Development
For researchers, scientists, and drug development professionals navigating the landscape of selective androgen receptor modulators (SARMs), a detailed understanding of the preclinical profiles of leading candidates is paramount. This guide provides a comprehensive comparative analysis of two prominent SARMs, Tfm-4AS-1 and RAD140, focusing on their performance based on available experimental data.
At a Glance: Key Performance Indicators
| Parameter | This compound | RAD140 | Reference Compound (DHT) |
| Androgen Receptor (AR) Binding Affinity | IC50: 38 nM[1] | Ki: 7 nM[2] | Ki: 10 nM |
| In Vitro AR Agonist Activity | Partial Agonist (55% of max response)[1] | Full Agonist (in C2C12 cells) | Full Agonist |
| Anabolic Activity (in vivo) | Increased lean body mass in ovariectomized rats. | Increased lean body mass in castrated rats and monkeys. | Potent anabolic effects. |
| Androgenic Activity (in vivo) | Reduced effects on prostate and seminal vesicles.[1] | Significantly lower effect on prostate compared to anabolic effect on muscle. | Potent androgenic effects. |
| Route of Administration | Subcutaneous injection in preclinical studies. | Orally bioavailable.[2] | Not orally bioavailable. |
| Known Side Effects | Preclinical data suggests reduced androgenic side effects. | Potential for testosterone suppression and liver toxicity in humans. | Virilization, prostate growth. |
In-Depth Analysis of Preclinical Data
Androgen Receptor Binding and In Vitro Activity
This compound demonstrates a potent binding affinity for the androgen receptor with an IC50 of 38 nM. In functional assays, it acts as a partial agonist, achieving 55% of the maximal response in an AR-dependent MMTV promoter assay. This partial agonism is a key characteristic that may contribute to its tissue-selective effects.
RAD140 exhibits a higher binding affinity for the AR with a Ki of 7 nM, which is comparable to that of the natural androgen dihydrotestosterone (DHT) (Ki = 10 nM). In contrast to this compound, RAD140 has been characterized as a full androgen agonist in in vitro functional assays, such as the C2C12 osteoblast differentiation assay.
Anabolic and Androgenic Effects: In Vivo Studies
Preclinical studies in rodent models have substantiated the anabolic potential of both compounds while highlighting their reduced androgenic activity compared to traditional androgens.
This compound: In a study on ovariectomized rats, this compound was shown to promote the accrual of bone and muscle mass. Crucially, these anabolic effects were observed with reduced accompanying effects on reproductive organs and sebaceous glands. Specifically, this compound did not promote prostate growth and even antagonized the effects of DHT on the seminal vesicles.
RAD140: In castrated immature rats, RAD140 demonstrated potent anabolic effects on the levator ani muscle, a commonly used indicator of muscle growth. The dose required to stimulate muscle weight was significantly lower than the dose that affected the prostate and seminal vesicles. This tissue selectivity was also observed in a study on young male cynomolgous monkeys, where an increase in lean body mass was noted with minimal impact on the prostate.
Experimental Methodologies
To facilitate a critical evaluation of the presented data, the following are summaries of the key experimental protocols used in the primary studies.
This compound (Schmidt et al., 2009)
-
Androgen Receptor Binding Assay: The IC50 value for this compound was determined using a competitive binding assay with a radiolabeled androgen and the androgen receptor.
-
In Vitro Functional Assay: An AR-dependent MMTV (mouse mammary tumor virus) promoter-luciferase reporter assay in MDA-MB-453 cells was used to determine the agonist/antagonist activity of this compound.
-
In Vivo Studies: Ovariectomized and orchidectomized rats were used. This compound was administered via subcutaneous injection. Anabolic effects were assessed by measuring changes in lean body mass, while androgenic effects were evaluated by measuring the weights of the prostate and seminal vesicles.
RAD140 (Miller et al., 2011)
-
Androgen Receptor Binding Assay: The binding affinity (Ki) of RAD140 was determined through a competitive binding assay using the human androgen receptor.
-
In Vitro Functional Assay: The agonist activity of RAD140 was confirmed using a C2C12 osteoblast differentiation assay.
-
In Vivo Studies: Young castrated male rats and young male cynomolgous monkeys were used. RAD140 was administered orally. Anabolic activity was assessed by measuring the weight of the levator ani muscle and changes in lean body mass. Androgenic activity was determined by measuring the weight of the prostate and seminal vesicles.
Signaling Pathways and Mechanisms of Action
Both this compound and RAD140 exert their effects through the androgen receptor signaling pathway. Upon binding to the androgen receptor in the cytoplasm, the ligand-receptor complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes.
The tissue selectivity of these SARMs is believed to be a result of their unique interactions with the androgen receptor, leading to conformational changes that differ from those induced by endogenous androgens. This can result in the differential recruitment of co-activator and co-repressor proteins in various tissues, leading to tissue-specific gene expression. This compound's partial agonism, for instance, is a direct consequence of its specific interaction with the AR, which results in a submaximal transcriptional response compared to a full agonist like DHT.
Caption: Simplified Androgen Receptor Signaling Pathway for SARMs.
Experimental Workflow for In Vivo Assessment
The preclinical in vivo evaluation of SARMs typically follows a standardized workflow to assess their anabolic and androgenic properties.
Caption: General Experimental Workflow for SARM In Vivo Efficacy Studies.
Conclusion
Both this compound and RAD140 demonstrate promising preclinical profiles as selective androgen receptor modulators with potent anabolic effects and a favorable separation from androgenic activity. RAD140 appears to have a higher binding affinity and acts as a full agonist in the studied in vitro systems, while this compound is a partial agonist, a feature that may contribute to its tissue selectivity. A key practical difference is the oral bioavailability of RAD140, which is a significant advantage for potential clinical development.
The choice between these or other SARMs for further research and development will depend on the specific therapeutic goals, desired tissue effects, and the overall safety profile that emerges from ongoing and future studies. The data presented here, derived from peer-reviewed preclinical investigations, provides a solid foundation for such comparative assessments.
References
Tfm-4AS-1: A Comparative Analysis of its Effects on Prostate Weight Versus Testosterone
For researchers and professionals in drug development, understanding the nuanced effects of novel compounds on target tissues is paramount. This guide provides a detailed comparison of the selective androgen receptor modulator (SARM) Tfm-4AS-1 and the endogenous androgen, testosterone, with a specific focus on their impact on prostate weight. The data presented herein is compiled from preclinical studies to offer a clear, evidence-based overview for scientific evaluation.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a pivotal preclinical study investigating the effects of this compound on prostate weight in comparison to the potent testosterone metabolite, dihydrotestosterone (DHT). It is important to note that while a direct head-to-head study with testosterone was not identified in the immediate literature, the comparison with DHT is highly relevant as DHT is the primary androgen responsible for prostate growth.
| Compound | Animal Model | Dosage | Duration | Prostate Weight (% of Body Weight) | Key Findings |
| This compound | Orchiectomized (ORX) Rats | 10 mg/kg/day | 7 days | Not significantly different from vehicle-treated ORX rats | Did not restore prostate weight in castrated animals, indicating a lack of androgenic effect in the prostate.[1] |
| This compound | Intact Rats | 10 mg/kg/day | 7 days | Reduced prostate weight compared to control | Demonstrates potential antagonistic or weakly agonistic effects in the presence of endogenous androgens.[1] |
| DHT | Orchiectomized (ORX) Rats | Not specified | 24 days | Significantly increased | As a potent androgen, DHT effectively restored prostate growth in castrated animals.[2] |
| Testosterone | Intact Immature Dogs | Not specified | 1 month | Tenfold increase in prostate gland weight | Demonstrates the potent proliferative effect of testosterone on the prostate.[3] |
Experimental Protocols
The methodologies employed in the key studies form the basis of our understanding of this compound's prostatic effects.
Study of this compound Effects in Orchiectomized Rats
-
Animal Model: Male rats, surgically castrated (orchiectomized) to remove endogenous androgen production. A sham-operated group serves as a control for the surgical procedure.
-
Acclimation: Animals are allowed to recover from surgery and acclimate to the housing conditions for a set period before the commencement of treatment.
-
Treatment Administration: this compound is dissolved in a suitable vehicle and administered to the orchiectomized rats, typically via oral gavage or subcutaneous injection, at a specified dosage (e.g., 10 mg/kg/day). A control group of orchiectomized rats receives the vehicle only.
-
Duration: The treatment is carried out for a predetermined period, for instance, 7 days.
-
Endpoint Measurement: At the end of the treatment period, the animals are euthanized. The ventral prostate is carefully dissected and weighed. The prostate weight is often normalized to the total body weight to account for variations in animal size.
General Protocol for Inducing Prostatic Growth with Testosterone
-
Animal Model: Male rats are often used. To specifically study the effect of exogenous testosterone, the animals may be castrated to eliminate endogenous testosterone production.
-
Testosterone Administration: Testosterone propionate, a common ester of testosterone, is typically dissolved in a vehicle like corn oil and administered via subcutaneous injection.
-
Dosage and Duration: The dosage and duration of testosterone administration can vary depending on the specific research question.
-
Prostate Weight Measurement: Following the treatment period, the animals are euthanized, and the prostate glands are dissected and weighed.
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and testosterone on prostate weight can be attributed to their distinct interactions with the androgen receptor (AR) and downstream signaling pathways.
Testosterone and DHT Signaling Pathway in the Prostate
Testosterone exerts its effects on the prostate primarily after being converted to the more potent androgen, 5α-dihydrotestosterone (DHT), by the enzyme 5α-reductase.
Proposed Mechanism of this compound Action in the Prostate
This compound is a selective androgen receptor modulator (SARM) that exhibits tissue-specific effects. In the prostate, it is proposed to act as a partial agonist or an antagonist, leading to a reduced androgenic effect compared to testosterone and DHT.[2] This selectivity is thought to be due to a unique conformational change it induces in the androgen receptor, which alters its interaction with co-regulatory proteins required for full transcriptional activation in prostatic tissue.
Experimental Workflow
The general workflow for assessing the in vivo effects of compounds like this compound on prostate weight is a multi-step process.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of anabolic selective androgen receptor modulators with reduced activities in reproductive tissues and sebaceous glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cellular and molecular effects of the androgen receptor agonist, Cl-4AS-1, on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Study Efficacy Comparison of Tfm-4AS-1: A Selective Androgen Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Tfm-4AS-1, a selective androgen receptor modulator (SARM), with other relevant androgenic compounds. The information is compiled from available literature to assist researchers in understanding the pharmacological profile of this compound in the context of other androgen receptor (AR) ligands.
Executive Summary
This compound is a potent, tissue-selective SARM that demonstrates a favorable preclinical profile, promoting anabolic effects in muscle and bone with significantly reduced androgenic activity in reproductive tissues. As a partial agonist of the androgen receptor, its mechanism of action allows for a separation of anabolic and androgenic effects, a key characteristic sought in the development of therapies for muscle wasting, osteoporosis, and other conditions. This guide presents a comparative analysis of this compound against the natural androgen dihydrotestosterone (DHT) and the full AR agonist Cl-4AS-1, based on available preclinical data. While direct comparative studies with other well-known SARMs like Ostarine, Ligandrol, and Andarine are limited in the public domain, this guide provides available data for an informed, albeit indirect, comparison.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from preclinical studies, offering a comparative view of the biological activity of this compound, DHT, and Cl-4AS-1.
Table 1: In Vitro Androgen Receptor Activity
| Compound | Androgen Receptor (AR) Binding Affinity (IC50, nM) | AR-Dependent MMTV Promoter Activation (% of Maximal Response) |
| This compound | 38 | 55 (Partial Agonist) |
| Cl-4AS-1 | N/A | Full Agonist |
| DHT | N/A | 100 (Full Agonist) |
N/A: Data not available in the reviewed sources.
Table 2: In Vivo Anabolic and Androgenic Effects in Ovariectomized Rats
| Compound | Anabolic Effect (Bone and Muscle Mass) | Androgenic Effect (Reproductive Organs and Sebaceous Glands) | Prostate Growth | DHT Antagonism in Seminal Vesicles |
| This compound | Promotes accrual | Reduced effects | Does not promote | Antagonizes DHT |
| Cl-4AS-1 | Mimics DHT | Mimics DHT | N/A | N/A |
| DHT | Promotes accrual | Stimulates | Promotes | N/A |
N/A: Data not available in the reviewed sources.
Signaling Pathway and Mechanism of Action
This compound's tissue selectivity is attributed to its unique interaction with the androgen receptor. Unlike full agonists, this compound acts as a partial agonist, leading to a specific conformational change in the AR. This altered conformation is believed to result in differential recruitment of co-regulator proteins, leading to gene-selective activation. Specifically, this compound antagonizes the N-terminal/C-terminal (N/C) interaction within the AR, which is crucial for full receptor activation and the subsequent androgenic effects in tissues like the prostate.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and reproducibility.
Androgen Receptor Binding Assay
Objective: To determine the binding affinity of a test compound to the androgen receptor.
Methodology:
-
Receptor Preparation: A rat recombinant AR protein, comprising the hinge region and Ligand Binding Domain (LBD), is utilized. This protein is often tagged (e.g., with thioredoxin) for purification and handling.
-
Assay Setup: The assay is typically performed in a 96-well or 384-well plate format.
-
Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [3H]-dihydrotestosterone) is incubated with the AR protein in the presence of varying concentrations of the test compound (e.g., this compound).
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Unbound Ligand: The bound radioligand is separated from the unbound radioligand. This can be achieved through methods like filtration or scintillation proximity assay (SPA).
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated.
In Vivo Model of Tissue Selectivity in Ovariectomized Rats
Objective: To assess the anabolic and androgenic effects of a test compound in a model of female androgen deficiency.
Methodology:
-
Animal Model: Adult female Sprague-Dawley rats are ovariectomized (OVX) to induce a state of hormone deficiency, leading to bone and muscle loss.
-
Dosing: Following a recovery period, the OVX rats are treated daily with the test compound (e.g., this compound), a positive control (e.g., DHT), or a vehicle control for a specified duration (e.g., 24 days).
-
Anabolic Effect Assessment:
-
Bone: Bone mineral density and bone formation rate are measured. This can be done using techniques like dual-energy X-ray absorptiometry (DEXA) and dynamic histomorphometry with calcein labeling.
-
Muscle: The weights of specific muscles (e.g., levator ani) are measured at the end of the study.
-
-
Androgenic Effect Assessment:
-
Reproductive Tissues: The wet weights of the uterus and other reproductive organs are measured.
-
Sebaceous Glands: The size and number of sebaceous glands in skin biopsies are quantified using histomorphometry.
-
-
Data Analysis: The effects of the test compound are compared to both the vehicle-treated OVX group and the DHT-treated group to determine its tissue-selective profile. Statistical analysis (e.g., Kruskal-Wallis test) is used to determine significance.
Conclusion
The available preclinical data strongly suggest that this compound is a promising SARM with a distinct pharmacological profile. Its ability to selectively stimulate anabolic pathways in bone and muscle while minimizing androgenic side effects in reproductive tissues positions it as a compound of interest for further investigation. While direct, head-to-head comparative studies with other leading SARMs are needed for a complete efficacy profile, the data presented in this guide provide a solid foundation for understanding the potential of this compound in the development of novel anabolic therapies. Researchers are encouraged to consider the detailed experimental protocols provided herein for their own comparative studies.
Safety Operating Guide
Proper Disposal of Tfm-4AS-1: A Comprehensive Guide for Laboratory Personnel
For Immediate Reference: Tfm-4AS-1 is classified as a hazardous substance. Adherence to strict disposal protocols is mandatory to ensure personnel safety and environmental protection. This document provides essential procedural guidance for the safe handling and disposal of this compound, a potent compound utilized in scientific research. The following instructions are intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound, also known as 3-trifluoromethyl-4-nitrophenol, is the active ingredient in the lampricide TFM Bar. It is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[1] All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Lab Coat | Standard laboratory coat, fully buttoned |
| Respiratory | Use in a well-ventilated area or chemical fume hood |
Step-by-Step Disposal Procedures for this compound in a Laboratory Setting
Disposal of this compound must comply with all local, state, and federal regulations. Improper disposal of this pesticide active ingredient is a violation of federal law.
Step 1: Segregation and Collection of this compound Waste
All waste materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and grossly contaminated PPE, must be collected separately from general laboratory waste.
-
Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container compatible with organic solvents if applicable.
Step 2: Labeling of Waste Containers
Proper labeling is critical for safe storage and disposal. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (3-trifluoromethyl-4-nitrophenol)"
-
The concentration (if in solution)
-
The primary hazards (e.g., Toxic, Irritant)
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
Step 3: Storage of Hazardous Waste
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.
Step 4: Scheduling a Hazardous Waste Pickup
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.
Decontamination of Laboratory Equipment
All non-disposable laboratory equipment that has come into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: Rinse the equipment with an appropriate solvent (e.g., ethanol or methanol) to remove the bulk of the compound. Collect this rinsate as hazardous waste.
-
Wash: Wash the equipment with a laboratory detergent and hot water.
-
Final Rinse: Rinse thoroughly with deionized water.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste from a laboratory setting.
Chemical Properties and Environmental Fate
This compound is the active ingredient in the lampricide TFM, used to control the invasive sea lamprey in the Great Lakes. While effective, it is toxic to fish and aquatic invertebrates. In the environment, this compound breaks down within a matter of days and does not bioaccumulate.[2] However, its acute toxicity necessitates that it not be released into the environment through laboratory waste streams.
For further information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer and your institution's specific chemical hygiene and hazardous waste management plans.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
